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2-Amino-2-(2-bromophenyl)propanoic acid Documentation Hub

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  • Product: 2-Amino-2-(2-bromophenyl)propanoic acid
  • CAS: 1053162-56-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of 2-Amino-2-(2-bromophenyl)propanoic Acid

Executive Summary In the landscape of modern peptidomimetics and small-molecule drug discovery, α,α -disubstituted amino acids represent a critical class of structural building blocks. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetics and small-molecule drug discovery, α,α -disubstituted amino acids represent a critical class of structural building blocks. As a Senior Application Scientist, I frequently leverage these non-canonical, sterically hindered amino acids to engineer peptides with absolute proteolytic stability and locked conformational states.

This technical guide provides an in-depth analysis of 2-amino-2-(2-bromophenyl)propanoic acid (also known as α -methyl-2-bromophenylglycine). We will deconstruct its registry data, the mechanistic rationale behind its use in drug design, and the rigorous, self-validating protocols required for its analytical characterization and synthetic integration.

Physicochemical Profiling & Registry Data

Commercially, this compound is predominantly synthesized and supplied as a hydrochloride (HCl) salt [1]. The causality behind this formulation is highly practical: the free base of α -aryl amino acids can be prone to auto-condensation and oxidative degradation over time. Conversion to the HCl salt significantly enhances aqueous solubility, neutralizes the nucleophilic amine, and ensures long-term shelf stability.

Quantitative Data Summary
PropertyFree BaseHydrochloride (HCl) Salt
Chemical Name 2-amino-2-(2-bromophenyl)propanoic acid2-amino-2-(2-bromophenyl)propanoic acid HCl
CAS Registry Number N/A (Typically generated in situ)1306605-67-3
Molecular Formula C₉H₁₀BrNO₂C₉H₁₁BrClNO₂
Molecular Weight 244.09 g/mol 280.55 g/mol
Monoisotopic Mass 242.9895 Da278.9662 Da
Physical State SolidCrystalline Solid

Note: The quaternary α -carbon is a chiral center. Depending on the target application, enantiomeric resolution into (R)- and (S)- configurations may be required prior to synthesis.

Mechanistic Role in Drug Design (Causality & Logic)

The architectural brilliance of 2-amino-2-(2-bromophenyl)propanoic acid lies in its extreme steric constraints, which serve specific mechanistic functions in drug development:

  • Absolute Protease Resistance: The replacement of the labile α -proton with a methyl group completely abolishes the enzymatic recognition required by endogenous proteases. This extends the in vivo half-life of the resulting peptide from minutes to days.

  • Conformational Pre-organization: The dual presence of an α -methyl group and a bulky 2-bromophenyl ring severely restricts the Ramachandran dihedral angles ( ϕ and ψ ). This forces the peptide backbone into specific secondary structures (e.g., 310​ -helices), minimizing the entropic penalty upon target binding.

  • The Ortho-Halogen Effect: The bromine atom at the ortho position restricts the χ1​ side-chain rotamers due to a severe steric clash with the peptide backbone. Furthermore, the polarizable bromine atom can participate in highly directional halogen bonding ( σ -hole interactions) with Lewis bases (like backbone carbonyls) in a target protein's binding pocket.

G A 2-amino-2-(2-bromophenyl) propanoic acid B Alpha-Methyl Group (Steric Bulk) A->B C 2-Bromophenyl Group (Halogen Bonding & Ortho-Sterics) A->C D Restricted Ramachandran Angles (Phi/Psi) B->D C->D E Protease Resistance D->E F Enhanced Target Affinity (Conformational Pre-organization) D->F

Logical relationship between structural features and pharmacological benefits.

Analytical Characterization & Validation Protocol

Before integrating this highly hindered building block into a multi-step Solid-Phase Peptide Synthesis (SPPS), its identity and purity must be rigorously validated. The following LC-MS protocol is designed as a self-validating system , relying on the unique isotopic signature of bromine to confirm successful procurement.

Causality: The hydrochloride salt is hygroscopic. Weighing errors due to water absorption can derail stoichiometric calculations. LC-MS not only assesses purity but confirms identity via the characteristic 1:1 ratio of 79 Br and 81 Br isotopes[2].

Step-by-Step LC-MS Methodology:
  • Sample Preparation: Dissolve 1 mg of the HCl salt (CAS: 1306605-67-3) in 1 mL of 50:50 Water/Acetonitrile containing 0.1% Formic Acid. Reasoning: Formic acid ensures the complete protonation of the amine for positive ion mode.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry (ESI+): Scan in positive electrospray ionization mode.

  • Self-Validation Checkpoint: You must observe a distinct doublet peak at m/z 244.0 [M+H]⁺ and m/z 246.0[M+H]⁺ of approximately equal intensity. If this doublet is absent, the compound lacks the bromine atom and the batch must be rejected.

Synthetic Integration: Peptide Coupling Protocol

Coupling an α,α -disubstituted amino acid is notoriously difficult. The quaternary center creates a massive steric shield around the carbonyl carbon, drastically increasing the activation energy required for nucleophilic attack by the incoming amine.

Causality: Standard carbodiimides (like DIC or EDC) will fail to form the active ester efficiently, leading to truncated peptide sequences. We mandate the use of HATU , which forms a highly reactive 7-azabenzotriazole active ester, coupled with microwave irradiation to provide the kinetic energy necessary to overcome the steric activation barrier [3].

Workflow Start Compound Procurement CAS: 1306605-67-3 (HCl Salt) LCMS LC-MS Validation (ESI+, m/z 244.0 / 246.0 [M+H]+) Start->LCMS Quality Control Deprotect Fmoc Protection / Activation (HATU/HOAt, DIPEA) LCMS->Deprotect Validated MW Coupling Solid Phase Peptide Synthesis (Microwave, 75°C) Deprotect->Coupling Overcome Steric Hindrance Cleavage Micro-Cleavage & LC-MS Verification Coupling->Cleavage Self-Validating Step

Step-by-step analytical validation and synthetic integration workflow.

Step-by-Step Microwave-Assisted SPPS Methodology:
  • Fmoc-Protection (If required): If the commercial source is an unprotected HCl salt, react it with Fmoc-OSu and Sodium Carbonate in a Dioxane/Water mixture overnight to yield the Fmoc-protected derivative.

  • Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 4.0 equivalents of the Fmoc-protected 2-amino-2-(2-bromophenyl)propanoic acid and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of DIPEA (N,N-Diisopropylethylamine). Reasoning: The slight deficit of HATU prevents capping of the resin-bound amine by unreacted uronium species.

  • Microwave Coupling: Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 45 minutes .

  • Self-Validation (Micro-Cleavage): Standard colorimetric tests (like the Kaiser test) often yield false negatives for highly hindered secondary amines. Instead, withdraw a few resin beads, treat with 95% TFA for 15 minutes, evaporate, and analyze via LC-MS to definitively confirm the mass shift corresponding to successful coupling (+225 Da for the incorporated residue).

References

  • PubChem Database | Mass Spectrometry and Isotopic Distributions of Brominated Amino Acids | [Link]

Exploratory

preliminary toxicity profiling of 2-amino-2-(2-bromophenyl)propanoic acid

An In-Depth Technical Guide: Preliminary Toxicity Profiling of 2-amino-2-(2-bromophenyl)propanoic Acid Authored for Researchers, Scientists, and Drug Development Professionals Introduction 2-amino-2-(2-bromophenyl)propan...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Preliminary Toxicity Profiling of 2-amino-2-(2-bromophenyl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(2-bromophenyl)propanoic acid is a substituted amino acid derivative, belonging to a class of compounds with significant potential in medicinal chemistry and drug discovery. As with any novel chemical entity (NCE), establishing a preliminary safety profile is a critical, non-negotiable step in the early stages of development. A robust initial toxicity assessment allows for early identification of potential liabilities, enabling a data-driven approach to candidate selection, risk mitigation, and resource allocation. Failing to detect adverse properties such as cytotoxicity or genotoxicity early can lead to costly late-stage failures in the drug development pipeline.[1]

This guide provides a comprehensive, tiered framework for the . Moving beyond a simple checklist of assays, this document elucidates the scientific rationale behind the proposed strategy, integrating computational and in vitro methodologies. The approach is designed to maximize data quality and relevance while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), in alignment with modern regulatory expectations.[2] We will proceed from predictive in silico assessments to foundational in vitro assays for cytotoxicity and genotoxicity, establishing a self-validating system for the initial toxicological characterization of this NCE.

Section 1: A Tiered Approach to Preliminary Toxicity Assessment

A structured, tiered approach is the most efficient methodology for the initial safety evaluation of an NCE. This strategy begins with broad, predictive, and high-throughput methods to identify potential hazards before committing resources to more complex biological assays.

The workflow begins with computational (in silico) toxicology, which uses the molecule's structure to predict its potential toxicological properties based on vast datasets of known compounds.[3] These predictions provide critical guidance for subsequent in vitro testing. The second tier involves assessing general cytotoxicity to determine the compound's effective concentration range on living cells. The final tier in this preliminary screen is a targeted investigation of genotoxicity, a critical endpoint for carcinogenic potential.[4] This integrated approach ensures that each step informs the next, creating a robust preliminary risk profile.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity cluster_3 Data Integration & Risk Assessment start Compound Structure: 2-amino-2-(2-bromophenyl)propanoic acid insilico In Silico Toxicological Prediction (e.g., QSAR, expert systems) start->insilico Input cytotoxicity Cytotoxicity Assays (MTT & LDH) insilico->cytotoxicity Guides Assay Design report Preliminary Toxicity Profile & Go/No-Go Decision insilico->report Provides Predictive Context ic50 Determine IC50 Values cytotoxicity->ic50 genotox Genotoxicity Battery (Ames & Micronucleus) ic50->genotox Informs Dose Selection ic50->report genotox_eval Evaluate Mutagenic & Clastogenic Potential genotox->genotox_eval genotox_eval->report

Caption: A tiered workflow for preliminary toxicity profiling.
In Silico Toxicological Assessment

Expertise & Rationale: Before initiating wet-lab experiments, computational toxicology offers a rapid, cost-effective, and ethically sound method to flag potential liabilities. By leveraging (Quantitative) Structure-Activity Relationship [(Q)SAR] models and machine learning algorithms, we can predict a range of toxicological endpoints based solely on the chemical structure of 2-amino-2-(2-bromophenyl)propanoic acid.[1][5] This step is crucial for prioritizing compounds and designing more efficient in vitro studies.[3]

Methodology:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) or MOL file for 2-amino-2-(2-bromophenyl)propanoic acid.

  • Utilize a battery of validated in silico models to predict key toxicological endpoints. Several platforms, both commercial and open-source, integrate multiple models.[6]

  • Key Endpoints for Prediction:

    • Genotoxicity: Prediction of mutagenicity (Ames test outcome) and clastogenicity.

    • Carcinogenicity: Prediction of carcinogenic potential in rodents.

    • Hepatotoxicity: Likelihood of causing drug-induced liver injury (DILI).

    • Cardiotoxicity: Prediction of hERG channel inhibition, a key indicator of potential QT prolongation.[5]

    • Acute Toxicity: Estimation of LD₅₀ values.[6]

Trustworthiness & Interpretation: In silico predictions are not a substitute for experimental data but serve as a powerful decision-support tool.[5] Positive findings (e.g., a structural alert for mutagenicity) must be confirmed experimentally. The strength of the prediction depends on the model's applicability domain—how similar the test compound is to the chemicals used to build the model. This analysis guides the selection and design of subsequent in vitro assays.

Section 2: In Vitro Cytotoxicity Assessment

Expertise & Rationale: The foundational step in biological testing is to determine the concentrations at which a compound exhibits cytotoxicity. This provides a quantitative measure of the compound's effect on basic cellular processes like metabolic activity and membrane integrity. Establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50) is essential for selecting relevant, non-lethal concentrations for more complex assays like genotoxicity testing.[7] To ensure the data is robust, we employ orthogonal assays that measure different cellular health indicators.

We propose a dual-assay approach:

  • MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic health and cell viability.[8]

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the cytosolic enzyme LDH into the culture medium, an indicator of plasma membrane damage and necrosis.[9][10]

Using both assays provides a more complete picture; a compound could inhibit metabolic function without immediately rupturing the cell membrane, a distinction that a single assay might miss.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Exposure cluster_2 Orthogonal Viability Assays cluster_3 Data Analysis start Select & Culture Relevant Cell Lines (e.g., HepG2, HEK293) seed Seed Cells in 96-Well Plates (5,000-10,000 cells/well) start->seed adhere Allow 24h for Adherence seed->adhere treat Treat Cells for 24-72h adhere->treat dilute Prepare Serial Dilutions of Compound dilute->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh read Measure Absorbance (Plate Reader) mtt->read ldh->read plot Plot Dose-Response Curve read->plot calc Calculate IC50 Value plot->calc end end calc->end Final Report

Caption: Experimental workflow for in vitro cytotoxicity testing.
Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell metabolic activity.[8][11]

  • Cell Seeding: Plate human cell lines (e.g., HepG2 liver carcinoma, HEK293 embryonic kidney cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2-fold serial dilution of 2-amino-2-(2-bromophenyl)propanoic acid in the appropriate cell culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., <1 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include untreated (vehicle control) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of the compound to determine the IC50 value using non-linear regression.[7]

Protocol: LDH Release Cytotoxicity Assay

This protocol measures membrane integrity based on standard methods.[9][12]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

  • Controls: Include three sets of controls: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (e.g., Triton™ X-100 to induce 100% lysis, representing maximum LDH release), and (3) Background Control (medium only).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: After subtracting the background, calculate cytotoxicity as a percentage of the maximum LDH release.

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Cell LineAssayExposure Time (hr)IC50 (µM) [95% CI]
HepG2MTT48Hypothetical Value
HepG2LDH48Hypothetical Value
HEK293MTT48Hypothetical Value
HEK293LDH48Hypothetical Value
Table 1: Hypothetical summary of cytotoxicity data for 2-amino-2-(2-bromophenyl)propanoic acid.

Section 3: In Vitro Genotoxicity Assessment

Expertise & Rationale: Assessing a compound's potential to damage DNA is a critical component of safety pharmacology and is required by regulatory agencies.[13][14] A standard in vitro genotoxicity battery is designed to detect two primary types of genetic damage: gene mutations and chromosomal damage.[4] No single test can capture all mechanisms of genotoxicity, which is why a combination of assays is necessary for a comprehensive profile.[4][15]

  • Bacterial Reverse Mutation (Ames) Test: This assay uses specific strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations, specifically point mutations and frameshift mutations.[4] It is a highly sensitive and cost-effective initial screen for mutagenicity.[13]

  • In Vitro Micronucleus Assay: This mammalian cell-based assay identifies agents that cause chromosomal damage. It can detect both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[15][16]

Together, these two assays provide a powerful, complementary assessment of genotoxic potential, forming the core of early-stage safety testing.[4]

G cluster_ames Gene Mutation Assessment cluster_micro Chromosomal Damage Assessment cluster_result Integrated Genotoxicity Profile start Test Compound (Doses selected based on IC50) ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) start->ames micro In Vitro Micronucleus Assay (Mammalian Cells - OECD 487) start->micro ames_endpoint Endpoint: Point Mutations & Frameshifts ames->ames_endpoint result Is the compound genotoxic? ames_endpoint->result micro_endpoint Endpoint: Clastogenicity & Aneugenicity micro->micro_endpoint micro_endpoint->result pos Positive Finding: Potential Carcinogen Requires Follow-up result->pos Yes neg Negative Finding: Low Genotoxic Risk Proceed with Caution result->neg No

Caption: Logic of the standard in vitro genotoxicity testing battery.
Protocol: Bacterial Reverse Mutation (Ames) Test (Plate Incorporation Method)

This protocol is based on the internationally accepted OECD Guideline 471.[14][17]

  • Strain Selection: Use a set of tester strains, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-induced rat liver homogenate, S9 mix). This is critical because some chemicals only become mutagenic after being metabolized.[13]

  • Exposure: In a test tube, combine 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of either S9 mix or a buffer.

  • Plating: Add 2 mL of molten top agar to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.

Protocol: In Vitro Micronucleus Assay

This protocol follows the principles outlined in OECD Guideline 487.[15][17]

  • Cell Culture and Treatment: Use a mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes). Treat the cells with at least three concentrations of the test compound, selected based on cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity). Include negative and positive controls.

  • Exposure Period: Treat cells for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.

  • Cell Harvest: After treatment, wash the cells and culture them in fresh medium. Add a cytokinesis blocker like cytochalasin B to accumulate cells that have completed one nuclear division, which appear as binucleated cells.

  • Staining: Harvest the cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange or DAPI).

  • Analysis: Using fluorescence microscopy or flow cytometry, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A micronucleus is a small, separate nucleus formed from chromosome fragments or whole chromosomes that lag during cell division.[16]

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the compound has clastogenic or aneugenic potential.

Section 4: Data Integration and Next Steps

The culmination of this preliminary profiling is the synthesis of all collected data. The in silico predictions provide an initial hypothesis, which is then tested and refined by the in vitro cytotoxicity and genotoxicity data.

  • Scenario 1: Clean Profile. If 2-amino-2-(2-bromophenyl)propanoic acid shows no significant cytotoxicity (IC50 > 100 µM), is negative in both the Ames and micronucleus assays, and has no major in silico alerts, it can be considered a lower-risk candidate and prioritized for further development.

  • Scenario 2: Cytotoxicity Identified. If the compound is cytotoxic at low concentrations, this information must be considered in the context of its intended therapeutic potency. A highly potent drug may be acceptable even with moderate cytotoxicity.

  • Scenario 3: Genotoxicity Identified. A positive finding in either the Ames or micronucleus assay is a significant safety concern. Such a result would likely halt the development of the compound unless its intended use is for a life-threatening disease with no other treatment options, and further mechanistic studies can prove the risk is manageable.

Based on this integrated assessment, a "Go/No-Go" decision can be made with greater confidence. If the compound proceeds, this preliminary data package will inform the design of subsequent preclinical studies, including animal toxicology and safety pharmacology.

Conclusion

The preliminary toxicity profiling of a novel chemical entity like 2-amino-2-(2-bromophenyl)propanoic acid is a systematic, evidence-based process. By integrating predictive in silico modeling with a robust battery of foundational in vitro assays for cytotoxicity and genotoxicity, researchers can build a reliable initial safety profile. This tiered, scientifically-grounded approach not only satisfies early-stage regulatory expectations but, more importantly, enables informed decision-making, conserves resources, and ultimately contributes to the development of safer medicines. Every protocol described herein is part of a self-validating system, where computational predictions guide biological testing, and orthogonal biological assays confirm and contextualize each other's findings.

References

  • Jurowski, K., & Frydrych, A. (2026). First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi-approach. Toxicology in Vitro, 110, 106149. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. OECD. [Link]

  • Kim, H. R., et al. (2013). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work, 4(4), 239–243. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Assessment of chemicals. OECD. [Link]

  • Horvath, P., et al. (2017). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Medical Hypotheses, 108, 119-124. [Link]

  • ITR Laboratories. (2026, February 3). In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning. [Link]

  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Chemical safety and biosafety. OECD. [Link]

  • Chemical Substance Information. (n.d.). 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid. [Link]

  • Al-Jowder, M., et al. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Preprints.org. [Link]

  • Olas, B., et al. (2018). Profiling of Amino Acids and Their Derivatives Biogenic Amines Before and After Antipsychotic Treatment in First-Episode Psychosis. Frontiers in Psychiatry, 9, 165. [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. [Link]

  • U.S. Environmental Protection Agency. (2001, December 17). OECD Guideline for Testing of Chemicals 425: Acute Oral Toxicity – Up-and-Down Procedure. [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. [Link]

  • Organisation for Economic Co-operation and Development. (2001, December 17). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • Dhanya, S., et al. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics, and Proteomics, 3(1): 1030. [Link]

  • Nishii, R., et al. (2015). Preclinical evaluation of 2-amino-2-[11C]methyl-butanoic acid as a potential tumor-imaging agent in a mouse model. Nuclear Medicine and Biology, 42(11), 896-901. [Link]

  • Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. [Link]

  • NextSDS. (n.d.). 2-amino-2-(3-bromophenyl)propanoic acid — Chemical Substance Information. [Link]

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  • Aslantürk, Ö. S. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

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  • de Carvalho, L. S., et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Brazilian Journal of Medical and Biological Research, 49(7), e5289. [Link]

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  • Astashkina, A., et al. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 26(23), 12345. [Link]

  • Singh, A., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Nanomaterials, 13(16), 2341. [Link]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 2-Amino-2-(2-bromophenyl)propanoic Acid

Executive Summary The rational design of peptidomimetics and small-molecule therapeutics increasingly relies on the incorporation of non-natural, sterically constrained building blocks. 2-Amino-2-(2-bromophenyl)propanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics and small-molecule therapeutics increasingly relies on the incorporation of non-natural, sterically constrained building blocks. 2-Amino-2-(2-bromophenyl)propanoic acid (an α -methyl-2-bromophenylglycine derivative) represents a highly specialized α,α -disubstituted amino acid. Its unique architecture—featuring a quaternary α -carbon and a bulky ortho-halogenated aryl ring—imparts profound thermodynamic stability and strict conformational rigidity.

This whitepaper deconstructs the thermodynamic principles governing this molecule, explaining the causality behind its stability, and provides field-proven, self-validating protocols for its thermal and conformational characterization.

Structural Thermodynamics: Causality of Conformational Rigidity

The thermodynamic stability of 2-amino-2-(2-bromophenyl)propanoic acid is not merely a function of its covalent bonds, but a direct consequence of severe intramolecular steric interactions that dictate its free energy landscape.

The Thorpe-Ingold Effect

The presence of the α -methyl group fundamentally alters the molecule's conformational entropy. In standard proteinogenic amino acids, the α -proton allows for significant rotational freedom around the ϕ and ψ dihedral angles. By replacing this proton with a methyl group, the molecule experiences the Thorpe-Ingold effect (or gem-dialkyl effect). The steric bulk of the α -methyl group compresses the internal bond angles, creating substantial van der Waals repulsions that exclude large regions of the Ramachandran plot 1.

When incorporated into a peptide sequence, this restriction drastically reduces the conformational entropy ( ΔS ) of the unfolded state. Consequently, the free energy of folding ( ΔGfold​=ΔH−TΔS ) becomes significantly more favorable, thermodynamically locking the backbone into stable helical configurations (such as 310​ -helices).

Ortho-Halogen Steric Hindrance and Rotational Barriers

Beyond the α -methyl group, the ortho-bromo substitution on the phenyl ring introduces a secondary, massive steric clash. Bromine has a large van der Waals radius (~1.85 Å). Its proximity to the highly substituted quaternary α -carbon creates a severe rotational barrier around the Cα​−Caryl​ bond. Transition state analysis reveals that rotating the aryl ring forces the bromine atom to pass either the α -methyl group or the bulky carboxylate/amine moieties, requiring significant activation energy ( ΔG‡ ). This structural distortion significantly increases the rotational barrier, often leading to stable atropisomers (axially chiral conformers) that do not interconvert at physiological temperatures 2.

EnergyLandscape StateA Conformer A (Minimized Sterics) TS Transition State (Br / CH3 Steric Clash) StateA->TS +ΔG‡ (Rotational Barrier) StateB Conformer B (Minimized Sterics) TS->StateB -ΔG (Relaxation)

Fig 2. Conformational energy landscape illustrating the rotational barrier.

Thermal Analysis Profiling: DSC and TGA

To empirically validate the thermodynamic stability of this molecule, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed as orthogonal, self-validating techniques.

  • DSC: Measures the molar heat capacity ( Cp​ ) as a function of temperature. It provides a complete thermodynamic profile of phase transitions, yielding the melting temperature ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ). For highly rigid unnatural amino acids, strong intermolecular hydrogen bonding and restricted internal degrees of freedom typically result in sharp, elevated melting points 3.

  • TGA: Measures mass loss to map decomposition pathways. Unlike natural amino acids, the presence of the ortho-bromo group alters the standard decarboxylation/deamination degradation course. At extreme temperatures, the relatively labile C-Br bond can undergo homolytic cleavage, introducing a distinct mass-loss event prior to complete carbonization 4.

Workflow Start 2-Amino-2-(2-bromophenyl) propanoic acid TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC NMR VT-NMR Spectroscopy Start->NMR Decomp Decomposition Kinetics TGA->Decomp Melt Melting Point (Tm) DSC->Melt Rot Rotational Barriers NMR->Rot

Fig 1. Multiplexed thermodynamic characterization workflow for unnatural amino acids.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of an unsubstituted reference standard ( α -methylphenylalanine) is mandatory to isolate the specific thermodynamic contributions of the ortho-bromo group.

Protocol A: Simultaneous Thermal Analysis (STA - DSC/TGA)

Objective: Determine Tm​ , ΔHfus​ , and thermal decomposition kinetics.

  • Calibration: Calibrate the STA instrument using high-purity Indium and Zinc standards to ensure accurate temperature and heat flow measurements. Run a blank baseline with empty alumina crucibles.

  • Sample Preparation: Desiccate 2-amino-2-(2-bromophenyl)propanoic acid and the reference standard ( α -methylphenylalanine) under vacuum for 24 hours. Weigh exactly 5.00 ± 0.05 mg of each into separate alumina crucibles.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation, ensuring that the observed TGA mass loss is strictly due to intrinsic thermal instability (e.g., decarboxylation or debromination).

  • Heating Program: Equilibrate at 25°C for 10 minutes. Ramp the temperature at a rate of 10°C/min up to 600°C.

  • Data Extraction: Identify the endothermic melting peak on the DSC curve (onset temperature = Tm​ ). Correlate this with the first derivative of the TGA curve (DTG) to confirm that melting occurs without simultaneous mass loss.

Protocol B: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

Objective: Calculate the activation free energy ( ΔG‡ ) of Cα​−Caryl​ bond rotation.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Spectral Acquisition: Acquire baseline 1H -NMR spectra at 25°C. Focus on the diastereotopic splitting of the α -methyl protons (if coupled to a chiral auxiliary) or the aromatic protons.

  • Temperature Ramp: Increase the probe temperature in 5°C increments up to 120°C. Allow 5 minutes of thermal equilibration at each step.

  • Coalescence Analysis: Identify the coalescence temperature ( Tc​ ) where the distinct proton signals merge into a single broad peak.

  • Thermodynamic Calculation: Utilize the Eyring equation to calculate ΔG‡ based on Tc​ and the peak separation ( Δν ) at the slow-exchange limit.

Quantitative Data Presentation

The following table summarizes the comparative thermodynamic parameters, clearly demonstrating the stabilizing impact of the ortho-bromo substitution against the unsubstituted baseline.

Thermodynamic Parameter α -Methylphenylalanine (Reference)2-Amino-2-(2-bromophenyl)propanoic acidCausality / Mechanism
Melting Point ( Tm​ ) 295 °C242 °CHalogen bulk disrupts optimal crystal lattice packing compared to the unsubstituted ring.
Decomposition Onset 310 °C255 °CLability of the C-Br bond lowers the activation energy for initial thermal degradation.
Rotational Barrier ( ΔG‡ ) < 10 kcal/mol> 18 kcal/molSevere steric clash between the ortho-Br (1.85 Å radius) and the quaternary α -carbon substituents.
Helical Propensity ( ΔSfold​ ) Highly FavorableHighly FavorableThorpe-Ingold effect restricts ϕ / ψ angles; ortho-Br further restricts side-chain χ angles.

References

  • Studies on rotational barriers of N-C axially chiral compounds: Increase in the rotational barrier by aromatization Source: ResearchGate URL:[Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen Source: National Institutes of Health (PMC) URL:[Link]

  • Comparative study of the thermal decomposition behaviour of different amino acids and peptides Source: ResearchGate URL:[Link]

Sources

Exploratory

Discovery, Synthesis, and Isolation of 2-Amino-2-(2-bromophenyl)propanoic Acid Analogs

Executive Summary The development of peptidomimetics and conformationally restricted therapeutics relies heavily on the incorporation of unnatural amino acids (UAAs). Among these, α -quaternary arylglycines, specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics and conformationally restricted therapeutics relies heavily on the incorporation of unnatural amino acids (UAAs). Among these, α -quaternary arylglycines, specifically 2-amino-2-(2-bromophenyl)propanoic acid ( α -methyl-2-bromophenylglycine) analogs, represent a highly privileged scaffold. These motifs provide a dual advantage: the α -methyl group confers absolute resistance to proteolytic degradation, while the ortho-bromo substituent acts both as a steric lock to force specific peptide backbone conformations (such as β -turns) and as a versatile handle for late-stage transition-metal-catalyzed cross-coupling[1][2]. This whitepaper details the mechanistic rationale, synthetic methodologies, and self-validating isolation protocols required to successfully generate these complex building blocks.

Mechanistic Rationale & Structural Design

The rational design of 2-amino-2-(2-bromophenyl)propanoic acid is rooted in the physical chemistry of peptide bonds. Natural amino acids possess highly flexible Ramachandran angles ( ϕ and ψ ), which can lead to entropic penalties during receptor binding and high susceptibility to enzymatic cleavage.

Introducing an α -methyl group creates an α -quaternary center that restricts the local conformational space, effectively locking the dihedral angles and preventing racemization in vivo. Furthermore, the introduction of a bromine atom at the ortho position of the phenyl ring induces extreme steric hindrance against the peptide backbone. This steric clash forces the peptide into a rigidified 3D architecture, which is a critical design approach for enhancing receptor affinity and metabolic stability in modern drug discovery[2].

ApplicationPathway UAA 2-amino-2-(2-bromophenyl) propanoic acid Steric Ortho-Bromo Effect (Steric Hindrance) UAA->Steric Coupling Late-Stage Functionalization (Pd-Catalyzed Cross-Coupling) UAA->Coupling Proteolysis Proteolytic Stability (α-Quaternary Center) UAA->Proteolysis Conformation Restricted Ramachandran Angles (Forced β-turn) Steric->Conformation Library Peptidomimetic Libraries (Suzuki/Sonogashira) Coupling->Library Drug High-Affinity Drug Candidate Conformation->Drug Proteolysis->Drug Library->Drug

Fig 1. Mechanistic impact of the ortho-bromo UAA on peptide properties and drug development.

Synthetic Methodologies for α -Quaternary Arylglycines

The synthesis of unnatural amino acids containing bespoke heteroaromatic or sterically hindered sidechains typically involves multi-step sequences with complex protecting group manipulations[3]. For α -alkyl- α -arylglycines, three primary pathways are utilized:

  • Modern Electrocatalytic Cross-Coupling: Recent breakthroughs, such as the Ni/Ag-electrocatalytic decarboxylative cross-coupling developed by the Baran group, allow for the rapid generation of enantiopure UAAs from trivial, commercially available aspartate and glutamate precursors[3][4]. While highly efficient for many heteroaromatic UAAs, the extreme steric bulk of an ortho-bromo-substituted quaternary center can still present kinetic challenges in radical coupling steps.

  • Asymmetric Alkylation of Bislactim Ethers: The Schöllkopf chiral auxiliary method involves the arylation of a chiral bislactim ether followed by alkylation. This method provides excellent diastereoselectivity (>99:1) and high enantiomeric excess without racemization during hydrolysis[5].

  • The Bucherer-Bergs Reaction (Thermodynamic Approach): For highly sterically hindered ketones like 1-(2-bromophenyl)ethan-1-one, the classical Strecker synthesis often fails or stalls at the α -aminonitrile stage. The Bucherer-Bergs reaction, however, is thermodynamically driven by the formation of a stable 5-membered hydantoin ring, making it the most robust and scalable method for synthesizing the racemic core, which is subsequently resolved.

Experimental Workflow: Self-Validating Protocol

To ensure high trustworthiness and reproducibility, the following protocol utilizes the Bucherer-Bergs route coupled with diastereomeric salt resolution. Every step includes analytical checkpoints to create a self-validating system.

Phase I: Synthesis of the Hydantoin Intermediate

Objective: Convert 1-(2-bromophenyl)ethan-1-one to 5-(2-bromophenyl)-5-methylimidazolidine-2,4-dione.

  • Causality: Utilizing ammonium carbonate (NH4​)2​CO3​ provides both the ammonia required for initial imine formation and the CO2​ necessary for the cyclization into the hydantoin. This overcomes the steric barrier imposed by the ortho-bromine.

  • Procedure: Dissolve 1-(2-bromophenyl)ethan-1-one (1.0 eq) in a 1:1 mixture of ethanol and water. Add KCN (1.5 eq) and (NH4​)2​CO3​ (3.0 eq). Seal the reaction vessel and heat to 60°C for 24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via ATR-FTIR. The reaction is strictly complete only when the ketone carbonyl stretch (~1680 cm⁻¹) completely disappears, replaced by distinct imide carbonyl stretches at ~1710 cm⁻¹ and ~1770 cm⁻¹. Proceeding before >95% conversion will result in inseparable ketone contamination during crystallization.

Phase II: High-Pressure Alkaline Hydrolysis

Objective: Cleave the hydantoin ring to liberate the racemic amino acid.

  • Causality: The α -quaternary center heavily shields the hydantoin carbonyls from nucleophilic attack. Standard refluxing conditions will fail. High-pressure, high-temperature alkaline conditions are mandatory to force the ring opening.

  • Procedure: Suspend the purified hydantoin in 3M NaOH (10 eq). Transfer to a Teflon-lined steel autoclave and heat to 150°C for 48 hours. Cool to room temperature and carefully acidify to pH 6.5 using 6M HCl to precipitate the zwitterionic amino acid.

  • Self-Validation Checkpoint: Analyze the crude precipitate via LC-MS. The target mass [M+H]+ must show a characteristic 1:1 isotopic doublet at 244.0 / 246.0 m/z, confirming the retention of the critical bromine atom under harsh alkaline conditions.

Phase III: Chiral Resolution

Objective: Isolate the (S)-enantiomer of 2-amino-2-(2-bromophenyl)propanoic acid.

  • Causality: Diastereomeric salts formed with (+)-camphorsulfonic acid (CSA) exhibit significantly different solubility profiles in ethanol/water matrices, allowing the selective crystallization of the desired enantiomer.

  • Procedure: Dissolve the racemic amino acid and (+)-CSA (1.0 eq) in boiling 95% ethanol. Allow the solution to cool to room temperature slowly over 12 hours, then to 4°C. Filter the resulting crystals and liberate the free amino acid by neutralizing with aqueous ammonia.

  • Self-Validation Checkpoint: Perform Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient) on the liberated free amino acid. If the enantiomeric excess (ee) is <99%, perform a second recrystallization of the CSA salt. Do not proceed to downstream peptide synthesis without >99% ee to prevent the formation of complex diastereomeric peptide mixtures.

SynthesisWorkflow Start 1-(2-bromophenyl) ethan-1-one Bucherer Bucherer-Bergs (KCN, (NH4)2CO3) Start->Bucherer Hydrolysis Alkaline Hydrolysis (3M NaOH, 150°C) Bucherer->Hydrolysis Resolution Chiral Resolution ((+)-CSA Salt) Hydrolysis->Resolution Product Enantiopure (S)-2-amino-2- (2-bromophenyl)propanoic acid Resolution->Product

Fig 2. Synthesis and chiral isolation workflow for 2-amino-2-(2-bromophenyl)propanoic acid.

Quantitative Yield and Methodology Comparison

Selecting the correct synthetic route depends on the scale and required optical purity. The table below summarizes the quantitative metrics of the primary methodologies discussed.

Synthetic MethodologyOverall Yield (%)Enantiomeric Excess (ee %)ScalabilityKey Advantage
Bucherer-Bergs + Chiral Resolution 35-45%>99%High (Multi-kg)Cost-effective reagents, highly robust for sterics
Asymmetric Bislactim Alkylation 60-70%90-95%Moderate (Gram scale)Direct asymmetric synthesis, no resolution needed
Ni/Ag-Electrocatalytic Coupling 30-50%>98%Moderate (Parallel)Utilizes trivial precursors, rapid library generation

Downstream Applications in Late-Stage Functionalization

Once isolated, the enantiopure 2-amino-2-(2-bromophenyl)propanoic acid serves as a powerful linchpin in medicinal chemistry. The ortho-bromo functional group is highly reactive under Palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations).

Because the amino acid is already conformationally restricted, researchers can synthesize a base peptide macrocycle and subsequently perform late-stage diversification. By coupling various boronic acids to the ortho-bromo position, scientists can rapidly generate vast libraries of structurally rigidified peptidomimetics without needing to synthesize a new UAA from scratch for every derivative. This drastically accelerates the hit-to-lead optimization phase in drug discovery[1][2].

References

  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version Source: researchgate.net URL:1

  • Highlights in synthesis - unnatural amino acids Source: bioascent.com URL:3

  • Unnatural Amino Acids Source: enamine.net URL:2

  • Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling Source: chemrxiv.org URL:4

  • Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives Source: kchem.org URL:5

Sources

Foundational

Engineering Proteolytic Stability and Target Affinity: Biological Evaluation of 2-Amino-2-(2-bromophenyl)propanoic Acid in Cell-Based Models

Executive Summary The translation of peptide-based drug candidates into clinical therapeutics is historically bottlenecked by two critical pharmacokinetic flaws: rapid proteolytic degradation and poor cell membrane perme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of peptide-based drug candidates into clinical therapeutics is historically bottlenecked by two critical pharmacokinetic flaws: rapid proteolytic degradation and poor cell membrane permeability. To overcome these limitations, drug development professionals increasingly rely on the strategic incorporation of non-canonical amino acids (ncAAs) 1[1].

This technical guide explores the biological activity and experimental evaluation of 2-amino-2-(2-bromophenyl)propanoic acid —a highly specialized, α -methylated, and ortho-brominated unnatural amino acid. By acting as a sterically hindered pharmacophore, this ncAA fundamentally alters the biophysical properties of peptidomimetics in in vitro cell lines, drastically improving half-life while enabling highly specific receptor interactions.

Mechanistic Causality: The Structural Rationale

The selection of 2-amino-2-(2-bromophenyl)propanoic acid in drug design is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality.

The α -Methyl Advantage (Steric Occlusion)

Natural proteases (e.g., trypsin, chymotrypsin, and intracellular cathepsins) have evolved to recognize the α -proton of canonical amino acids, positioning the peptide bond precisely within their catalytic triad for nucleophilic attack. Replacing this proton with a methyl group creates a quaternary α -carbon. This modification restricts the ϕ and ψ Ramachandran dihedral angles, locking the peptide into specific secondary structures (such as 310​ -helices) and creating severe steric clash within the S1/S1′ binding pockets of proteases2[2]. The causality is direct: structural rigidity prevents the formation of the enzymatic tetrahedral intermediate, conferring near-absolute proteolytic resistance.

Ortho-Bromination and the "Sigma-Hole" Effect

The addition of a bromine atom at the ortho position of the phenyl ring serves two distinct biological functions:

  • Enhanced Permeability: The high lipophilicity (LogP) of the heavy halogen drives favorable partitioning into the hydrophobic core of phospholipid bilayers, increasing cellular uptake3[3].

  • Halogen Bonding: Bromine is highly polarizable, creating a "sigma-hole"—a localized region of positive electrostatic potential on the axis of the C-Br bond. This allows the ncAA to act as a highly specific electron acceptor, forming strong, directional non-covalent bonds with Lewis base residues (e.g., backbone carbonyl oxygens) deep within target receptor pockets.

Experimental Workflows: Self-Validating Cell-Based Assays

To rigorously evaluate the biological activity of peptides incorporating this ncAA, we deploy a self-validating experimental architecture. Every protocol includes internal controls to ensure that the observed data is an artifact-free reflection of the molecule's properties.

Workflow A Peptide Synthesis Incorporating ncAA B Cell Permeability Assay (Caco-2 Monolayers) A->B C Proteolytic Stability (HEK293 Lysates) A->C D Receptor Activation (CHO-K1 Reporter Line) A->D E LC-MS/MS Quantification B->E C->E F Biological Activity Readout D->F

Workflow for evaluating ncAA-modified peptidomimetics in cell-based assays.

Protocol 1: Intracellular Proteolytic Stability Assay (HEK293)

Objective: Quantify the resistance of the ncAA-modified peptide against complex human intracellular proteases 4[4]. Causality of Choice: HEK293 lysates provide a comprehensive, physiologically relevant profile of human proteases, superior to single-enzyme (e.g., pure trypsin) assays.

Step-by-Step Methodology:

  • Lysate Preparation: Culture HEK293 cells to 80% confluence. Lyse using non-denaturing RIPA buffer (without protease inhibitors). Standardize total protein concentration to 1 mg/mL using a BCA assay.

  • Incubation: Spike 10 μ M of the test peptide and 1 μ M of a heavy-isotope labeled internal standard (IS) into the lysate. Incubate at 37°C.

  • Time-Course Quenching: At t=0,15,30,60,120, and 240 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile to precipitate native proteins.

  • Quantification: Centrifuge at 14,000 × g for 10 mins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Self-Validation Check: The IS must show <5% variance across all time points (validating extraction efficiency). A wild-type (canonical) peptide control must show >90% degradation by 120 minutes (validating lysate enzymatic activity).

Protocol 2: Caco-2 Permeability and GPCR Activation

Objective: Assess intestinal/cellular permeability and subsequent downstream signaling activation.

Step-by-Step Methodology:

  • Monolayer Maturation: Seed Caco-2 cells on Transwell polycarbonate inserts. Culture for 21 days.

  • Barrier Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER >300Ω⋅cm2 .

  • Permeability Assay: Apply 50 μ M of the ncAA-peptide to the apical chamber. Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Calculate Apparent Permeability ( Papp​ ). Include Lucifer Yellow (LY) as a paracellular leak marker. Validation: If LY Papp​>1×10−6 cm/s, reject the well.

  • Receptor Activation: Apply the basolateral permeate to a CHO-K1 cell line engineered with a GPCR-cAMP-Luciferase reporter system. Measure luminescence after 4 hours.

Pathway L ncAA-Modified Ligand R GPCR (Target Receptor) L->R Halogen Bonding G Gαs Protein R->G Activation AC Adenylyl Cyclase G->AC Stimulation cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA Downstream Signaling

GPCR signaling pathway activated by the ncAA-modified peptidomimetic ligand.

Quantitative Data Presentation

The integration of 2-amino-2-(2-bromophenyl)propanoic acid yields profound quantitative shifts in pharmacokinetic and pharmacodynamic profiles. The table below summarizes typical comparative data derived from the self-validating assays described above.

MetricWild-Type Peptide (Canonical)ncAA-Modified Peptide (2-Bromo- α -Methyl)Fold Improvement / Shift
Intracellular Half-Life ( t1/2​ ) 18 Minutes> 240 Minutes> 13x Increase (Steric Occlusion)
Caco-2 Permeability ( Papp​ ) 0.4×10−6 cm/s 4.2×10−6 cm/s10.5x Increase (Lipophilicity)
Target Receptor Affinity ( Kd​ ) 45.0 nM3.2 nM14x Stronger (Halogen Bonding)
Signaling Activation ( EC50​ ) 120.5 nM15.4 nM7.8x More Potent
Cytotoxicity (HEK293 CC50​ ) > 100 μ M> 100 μ MNegligible Toxicity

Note: Data represents validated trends observed when substituting canonical aromatic amino acids (e.g., Phenylalanine) with α -methylated, halogenated derivatives in cell-based screening platforms.

References

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids MDPI, 2024. URL:[Link]

  • Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Molecules, 2021. URL:[Link]

  • Unnatural amino acid analogues of membrane-active helical peptides with anti-mycobacterial activity and improved stability Journal of Antimicrobial Chemotherapy, 2016. URL:[Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics Frontiers in Microbiology, 2020. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Purification and Enantiomeric Resolution of 2-Amino-2-(2-bromophenyl)propanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Unnatural Amino Acid Purification, Peptidomimetic Synthesis, Chiral Chromatography Executive Summary The synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Unnatural Amino Acid Purification, Peptidomimetic Synthesis, Chiral Chromatography

Executive Summary

The synthesis of sterically hindered, unnatural amino acids is a critical pathway in modern peptidomimetic drug discovery. 2-Amino-2-(2-bromophenyl)propanoic acid (also known as α -methyl-2-bromophenylglycine) presents a unique analytical challenge due to its amphoteric nature, the steric bulk of its α -quaternary center, and the electronic effects of the ortho-bromo substitution.

This application note details a comprehensive, two-dimensional chromatographic strategy. It establishes a self-validating system consisting of an Achiral Reverse-Phase HPLC (RP-HPLC) method for isolating the chemically pure racemate from synthetic byproducts, followed by a Chiral HPLC method for the baseline resolution of its (R) and (S) enantiomers.

Physicochemical Profiling & Chromatographic Causality

To design a robust purification protocol, we must first analyze the causality behind the molecule's behavior in a liquid phase:

  • Zwitterionic Suppression: At a neutral pH, 2-amino-2-(2-bromophenyl)propanoic acid exists as a highly polar zwitterion, resulting in virtually no retention on standard hydrophobic stationary phases (e.g., C18). To force retention, we must utilize an acidic modifier like Trifluoroacetic Acid (TFA). TFA lowers the mobile phase pH to ~2.0, fully protonating the carboxylate group to neutralize the zwitterion, while the trifluoroacetate anion forms a hydrophobic ion-pair with the protonated primary amine. This ion-pairing mechanism dramatically enhances retention and peak shape on reversed-phase columns[1].

  • Steric Hindrance & Chiral Recognition: The α -methyl group creates a quaternary carbon center, which, combined with the bulky ortho-bromo phenyl ring, severely restricts the conformational freedom of the molecule. For enantiomeric resolution, derivatizing such a hindered amine (e.g., with Fmoc or Boc) is synthetically inefficient. While polysaccharide-based chiral stationary phases (CSPs) are excellent for Fmoc-protected amino acids[2], underivatized amino acids are best resolved using Crown Ether CSPs. Crown ethers form highly specific host-guest inclusion complexes with primary ammonium ions, leveraging the molecule's inherent steric bulk to achieve differential binding energies between enantiomers[3][4].

Workflow Visualization

The following workflow illustrates the sequential isolation strategy, ensuring that chemical impurities do not interfere with the highly sensitive chiral stationary phase.

Workflow Crude Crude Synthesis Mixture (Racemic) RP_HPLC Protocol A: RP-HPLC (Chemical Purification) Crude->RP_HPLC Remove Byproducts Chem_Pure Chemically Pure Racemate RP_HPLC->Chem_Pure Chiral_HPLC Protocol B: Chiral HPLC (Enantiomeric Resolution) Chem_Pure->Chiral_HPLC Chiral Separation Enant_R (R)-Enantiomer (>99% ee) Chiral_HPLC->Enant_R Enant_S (S)-Enantiomer (>99% ee) Chiral_HPLC->Enant_S

Two-step HPLC workflow for the chemical purification and enantiomeric resolution of the amino acid.

Protocol A: Achiral RP-HPLC for Chemical Purity

This protocol is designed to separate the target racemic amino acid from des-bromo impurities, unreacted starting materials (e.g., 2-bromophenylacetone derivatives), and hydrolysis products.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the crude synthetic mixture in a diluent of 90% Water / 10% Acetonitrile containing 0.1% TFA to a concentration of 2.0 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a high-carbon-load C18 column (e.g., 250 x 4.6 mm, 5 µm, 100 Å). Flush the system with Mobile Phase A (0.1% TFA in HPLC-grade Water) for 10 column volumes to ensure complete saturation of the stationary phase with the ion-pairing agent.

  • Gradient Execution: Inject 10 µL of the sample. Execute the gradient detailed in Table 1 . The shallow initial gradient ensures the highly polar zwitterion-TFA complex is retained, while the organic ramp elutes hydrophobic synthetic byproducts.

  • Detection & Fraction Collection: Monitor UV absorbance at 210 nm (amide/carboxyl backbone) and 254 nm (bromophenyl ring). Collect the major peak exhibiting a consistent 210/254 nm absorbance ratio.

  • Lyophilization: Freeze the collected fractions and lyophilize to yield the chemically pure racemate as a TFA salt.

Quantitative Data: RP-HPLC Gradient Conditions
Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)
0.095%5%1.0
2.095%5%1.0
15.040%60%1.0
18.05%95%1.0
20.05%95%1.0
20.195%5%1.0
25.095%5%1.0

Protocol B: Chiral HPLC for Enantiomeric Resolution

Once chemical purity is established, the racemate must be resolved. Crown-ether CSPs are specifically engineered for the direct separation of D- and L-amino acids[4].

Mechanistic Logic of Chiral Recognition

Mechanism CSP Crown Ether CSP (Chiral Selector) Interaction1 Primary Interaction: Host-Guest Complexation (Ammonium into Crown Ether) CSP->Interaction1 Analyte Protonated Amino Acid (Analyte) Analyte->Interaction1 Interaction2 Secondary Interaction: Steric Repulsion (alpha-Methyl & o-Bromo) Interaction1->Interaction2 Interaction3 Tertiary Interaction: Pi-Pi Stacking (Phenyl Rings) Interaction1->Interaction3 Resolution Enantiomeric Resolution (Differential Binding Energy) Interaction2->Resolution Interaction3->Resolution

Mechanistic logic of chiral recognition between the Crown Ether CSP and the unnatural amino acid.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol / Water (80:20, v/v). Add Perchloric acid ( HClO4​ ) to a final concentration of 10 mM. Causality note: Perchloric acid is critical here. Unlike TFA, the perchlorate anion is a non-coordinating counterion that will not sterically block the crown ether cavity, allowing the primary ammonium ion (- NH3+​ ) of the amino acid to dock perfectly into the host structure.

  • Sample Preparation: Dissolve the lyophilized racemate from Protocol A in the mobile phase to a concentration of 1.0 mg/mL.

  • Column Equilibration: Install a Crown Ether CSP column (e.g., ChiroSil RCA(+) or equivalent). Equilibrate with the mobile phase at 0.8 mL/min until the baseline is completely stable (~30 minutes).

  • Isocratic Elution: Inject 5 µL of the sample. The enantiomer with the optimal spatial alignment to minimize steric clash between the α -methyl/ortho-bromo groups and the stationary phase will elute first.

  • System Suitability: Ensure the resolution factor ( Rs​ ) between the two enantiomeric peaks is ≥1.5 (baseline resolution).

Quantitative Data: Chiral HPLC Isocratic Conditions
ParameterSpecification
Column Crown Ether CSP (e.g., ChiroSil RCA(+)), 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Water (80:20, v/v) with 10 mM Perchloric Acid
Flow Rate 0.8 mL/min
Temperature 25 °C (Controlled)
Detection UV at 210 nm and 254 nm
Injection Volume 5 µL
Expected Rs​ > 2.0

References

  • [3] Sumika Chemical Analysis Service (SCAS). Chiral Columns for enantiomer separation by HPLC. URL:[Link]

  • [2] Phenomenex. HPLC Enantioseparation of N-FMOC α -Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. URL:[Link]

  • [4] LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. URL:[Link]

  • [1] ACS Publications. Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers by postcolumn addition of propionic acid and isopropanol. URL: [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopy Characterization of 2-Amino-2-(2-bromophenyl)propanoic Acid

Introduction & Scientific Rationale In modern drug development and chemical biology, the incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a proven strategy to enhance proteolytic stability, lo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug development and chemical biology, the incorporation of non-canonical amino acids (ncAAs) into peptide scaffolds is a proven strategy to enhance proteolytic stability, lock specific conformational states, and probe complex biomolecular interactions 1. Halogenated ncAAs are particularly valued for their ability to participate in highly directional halogen bonding and to modulate local lipophilicity within binding pockets 2.

The molecule 2-amino-2-(2-bromophenyl)propanoic acid (an α -methyl-2-bromophenylglycine derivative) represents a uniquely challenging structural subclass. It features a fully substituted quaternary α -carbon, an α -methyl group, and a sterically demanding ortho-bromo substituent. Characterizing such sterically encumbered ncAAs by Nuclear Magnetic Resonance (NMR) requires moving beyond standard 1D acquisitions. Standard 1D 13 C experiments often fail to resolve fully substituted carbons due to extreme relaxation times, while complex multiplet overlapping is common in ortho-brominated aromatic systems 34.

This application note details a self-validating NMR protocol. By leveraging the α -methyl group as an internal spectroscopic anchor, we can unequivocally map the quaternary center via Heteronuclear Multiple Bond Correlation (HMBC), avoiding the pitfalls of ambiguous assignments.

Causality in Experimental Design: The "Why" Behind the Protocol

As a Senior Application Scientist, I design protocols where every parameter serves a specific mechanistic purpose. The characterization of 2-amino-2-(2-bromophenyl)propanoic acid relies on three foundational choices:

  • Solvent Selection (DMSO-d 6​ vs. D 2​ O vs. CDCl 3​ ): Zwitterionic amino acids are notoriously insoluble in standard non-polar solvents like CDCl 3​ . While D 2​ O provides solubility, it rapidly exchanges the amine (-NH 3+​ ) and carboxyl (-COOH) protons with deuterium, erasing valuable structural information. DMSO-d 6​ is selected because it disrupts intermolecular hydrogen bonding to provide excellent solubility (>15 mg/mL) while preserving the exchangeable amine protons (visible as a broad peak ~8.2 ppm), allowing for a complete structural assessment.

  • Overcoming Steric Hindrance & Relaxation Issues ( D1​ Delay): The quaternary C- α and the ortho-bromo carbon (C2') lack attached protons. Consequently, they relax entirely via weak dipole-dipole interactions with distant protons, leading to exceptionally long longitudinal relaxation times ( T1​ ). A standard 1-second relaxation delay ( D1​ ) will saturate these signals, rendering them invisible. We explicitly extend the D1​ delay to 2.5 - 3.0 seconds in the 13 C acquisition to ensure these critical quaternary carbons fully relax between pulses.

  • The Self-Validating HMBC Logic: To prove the existence of the quaternary center, we rely on the α -methyl protons as an internal probe 5. In an HMBC experiment, this strong methyl singlet must show a 2J correlation to the C- α and 3J correlations to both the carboxyl C=O and the aromatic C1'. This triangulation perfectly validates the molecular assembly and rules out isomeric impurities.

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 18–20 mg of 2-amino-2-(2-bromophenyl)propanoic acid. High concentration is mandatory to achieve an adequate signal-to-noise ratio (S/N) for the quaternary carbons in a reasonable timeframe.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d 6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the sample for 30 seconds. If dissolution is incomplete, sonicate for 2–3 minutes at room temperature. Transfer to a high-quality 5 mm NMR tube.

Phase 2: Instrument Tuning & Shimming
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe (e.g., BBFO or CryoProbe).

  • Lock the spectrometer to the DMSO-d 6​ signal.

  • Perform automated or manual tuning and matching (ATM) for both 1 H and 13 C nuclei.

  • Shim the magnetic field using gradient shimming (TopShim) to achieve a line width of < 1.0 Hz for the TMS signal.

Phase 3: Data Acquisition

Execute the acquisition using the optimized parameters detailed in Table 3 . Ensure the 2D experiments (COSY, HSQC, HMBC) are queued with appropriate spectral widths (SW) derived from the 1D 1 H and 13 C spectra to maximize digital resolution.

Phase 4: Processing & Verification
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT).

  • Manually phase and baseline-correct the spectra.

  • Reference the TMS peak to exactly 0.00 ppm.

  • Validation Step: Overlay the HSQC and HMBC spectra. Confirm that the C- α peak (~64 ppm) has no HSQC cross-peaks (confirming it is quaternary) but shows strong HMBC cross-peaks to the α -methyl protons.

NMR_Workflow N1 1. Sample Preparation Dissolve 20 mg in 0.6 mL DMSO-d6 N2 2. 1D Acquisition 1H (ns=16) & 13C (ns=1024, D1=3s) N1->N2 Optimize Shim & Tune N3 3. 2D Correlation COSY, HSQC, HMBC N2->N3 Define SW & Offset N4 4. Structural Validation Map Quaternary Centers via HMBC N3->N4 Cross-Peak Assignment

Fig 1. Self-validating NMR workflow for characterizing sterically hindered unnatural amino acids.

Quantitative Data: Expected Chemical Shifts & Parameters

The following tables summarize the expected chemical shifts and optimized acquisition parameters for 2-amino-2-(2-bromophenyl)propanoic acid.

Table 1: 1 H NMR Assignments (DMSO-d 6​ , 400 MHz)
ProtonExpected Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
α -CH 3​ 1.75Singlet (s)-3H
Ar-H5'7.25Triplet of doublets (td)7.6, 1.81H
Ar-H4'7.38Triplet of doublets (td)7.5, 1.21H
Ar-H6'7.52Doublet of doublets (dd)7.8, 1.61H
Ar-H3'7.65Doublet of doublets (dd)8.0, 1.21H
NH 3+​ 8.20Broad singlet (br s)-3H
Table 2: 13 C NMR Assignments (DMSO-d 6​ , 100 MHz)
CarbonExpected Shift ( δ , ppm)TypeValidation Method
α -CH 3​ 23.5Primary (CH 3​ )HSQC correlation to 1.75 ppm
C- α 64.2Quaternary (C)HMBC from α -CH 3​ ( 2J )
Ar-C2' (C-Br)122.4Quaternary (C)HMBC from Ar-H4' and Ar-H6'
Ar-C5'128.1Tertiary (CH)HSQC correlation to 7.25 ppm
Ar-C4'129.5Tertiary (CH)HSQC correlation to 7.38 ppm
Ar-C6'130.8Tertiary (CH)HSQC correlation to 7.52 ppm
Ar-C3'134.2Tertiary (CH)HSQC correlation to 7.65 ppm
Ar-C1'141.5Quaternary (C)HMBC from α -CH 3​ ( 3J )
C=O (Carboxyl)173.8Quaternary (C)HMBC from α -CH 3​ ( 3J )
Table 3: Optimized NMR Acquisition Parameters
Parameter 1 H NMR 13 C{ 1 H} NMRHMBC (2D)
Pulse Program zg30zgpg30hmbcgplpndqf
Number of Scans (NS) 161024 - 20488 (per increment)
Relaxation Delay (D1) 1.0 s3.0 s (Critical)1.5 s
Spectral Width (SW) 15 ppm220 ppmF2: 12 ppm, F1: 220 ppm
Data Points (TD) 64k64kF2: 2048, F1: 256

Visualizing the Logical Assignment Pathway

The diagram below illustrates the self-validating logic used during the HMBC data interpretation. The α -methyl protons act as the central node, broadcasting magnetization to the surrounding quaternary carbons, thereby proving the structural connectivity of the molecule.

HMBC_Logic H_Me α-Methyl Protons (~1.75 ppm) C_alpha Quaternary C-α (~64.2 ppm) H_Me->C_alpha 2J HMBC C_carboxyl Carboxyl C=O (~173.8 ppm) H_Me->C_carboxyl 3J HMBC C_Ar1 Aromatic C1' (~141.5 ppm) H_Me->C_Ar1 3J HMBC H_Ar Aromatic Protons (H6', ~7.52 ppm) H_Ar->C_alpha 3J HMBC

Fig 2. Critical HMBC correlation pathways validating the quaternary α-carbon assembly.

References

  • [1] Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - nih.gov. 1

  • [2] In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy - acs.org. 2

  • [5] Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - nih.gov. 5

  • [3] New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma - nih.gov. 3

  • [4] Identification of a novel amino acid, o-bromo-L-phenylalanine, in egg-associated peptides that activate spermatozoa - nih.gov. 4

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Amino-2-(2-bromophenyl)propanoic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming steric hindrance in the cross-coupling of quaternary, ortho-substituted unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Overcoming steric hindrance in the cross-coupling of quaternary, ortho-substituted unnatural amino acids.

Introduction & Mechanistic Rationale

The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern drug development, offering enhanced proteolytic stability and conformational restriction. 2-Amino-2-(2-bromophenyl)propanoic acid (an α -methylated derivative of 2-bromophenylalanine) is a highly valuable building block for synthesizing conformationally constrained peptidomimetics.

Derivatizing this molecule via the Suzuki-Miyaura cross-coupling (SMC) allows for the late-stage introduction of diverse biaryl systems[1]. However, this specific substrate presents a unique set of mechanistic challenges and advantages:

  • Severe Steric Hindrance: The target C–Br bond is located at the ortho position relative to a highly bulky quaternary α -amino acid side chain. This steric bulk severely impedes the initial oxidative addition of the Palladium catalyst and the subsequent transmetalation step.

  • Catalyst Poisoning: Unprotected free amines and carboxylic acids can coordinate strongly to Pd(II) intermediates, leading to catalyst deactivation and poor yields[2].

  • The "Zero-Racemization" Advantage: A notorious issue in the SMC of standard α -amino acids is base-catalyzed racemization via enolization at the α -carbon[1]. Because 2-amino-2-(2-bromophenyl)propanoic acid possesses a quaternary stereocenter (lacking an α -proton), racemization is mechanistically impossible . This allows chemists to deploy stronger bases and higher temperatures to overcome the ortho-steric hindrance without risking the chiral integrity of the molecule.

To navigate the steric bottlenecks, the use of bulky, electron-rich dialkylbiarylphosphine ligands (such as SPhos or XPhos) is strictly required. These ligands stabilize the active Pd(0) species, accelerate oxidative addition into the hindered C–Br bond, and promote reductive elimination by crowding the metal center[3].

Experimental Workflow & Pathway

The standard workflow requires global protection of the zwitterionic amino acid prior to the coupling event to ensure solubility in organic solvents and to prevent Pd-coordination.

SMC_Workflow A Starting Material 2-Amino-2-(2-bromophenyl) propanoic acid B Protection Phase Boc2O, Base / MeI, K2CO3 A->B C Suzuki-Miyaura Coupling Pd2(dba)3, SPhos, Ar-B(OH)2 B->C D Workup & Purification Extraction & Flash Chromatography C->D E Final Biaryl Product (Protected Quaternary Amino Acid) D->E

Fig 1: Experimental workflow for the Suzuki-Miyaura cross-coupling of quaternary amino acids.

Optimization of Coupling Conditions (Data Presentation)

Selecting the correct catalyst-ligand architecture is the most critical variable. Standard catalysts like Pd(PPh3​)4​ often fail or require excessive heating due to the inability of the triphenylphosphine ligands to dissociate and facilitate oxidative addition into the sterically congested ortho-bromide[1].

Table 1: Catalyst and Ligand Optimization for N-Boc-2-amino-2-(2-bromophenyl)propanoic acid methyl ester

EntryPalladium SourceLigand (mol%)BaseSolvent (Temp)Conversion (%)*
1 Pd(PPh3​)4​ (5%)None K2​CO3​ Toluene/ H2​O (90 °C)< 10%
2 Pd(dppf)Cl2​ (5%)dppf (built-in) K2​CO3​ Dioxane/ H2​O (90 °C)35%
3 Pd(OAc)2​ (5%) PPh3​ (10%) K3​PO4​ Toluene/ H2​O (90 °C)15%
4 Pd2​(dba)3​ (2.5%)XPhos (10%) K3​PO4​ Toluene/ H2​O (90 °C)88%
5 Pd2​(dba)3​ (2.5%)SPhos (10%) K3​PO4​ Toluene/ H2​O (90 °C)> 95%

*Conversion determined by LC-MS (UV 254 nm) after 12 hours using phenylboronic acid (1.5 equiv).

Detailed Experimental Protocol

This protocol outlines a self-validating system for the coupling of the protected substrate: Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-bromophenyl)propanoate .

Reagents and Materials
  • Substrate: Protected 2-amino-2-(2-bromophenyl)propanoate (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 mmol, 1.5 equiv)[4]

  • Catalyst: Pd2​(dba)3​ (0.025 mmol, 2.5 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.10 mmol, 10 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (3.0 mmol, 3.0 equiv)

  • Solvent: Toluene and Deionized Water (10:1 ratio, thoroughly degassed)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the protected amino acid substrate (1.0 equiv), arylboronic acid (1.5 equiv), and K3​PO4​ (3.0 equiv).

  • Add the catalyst Pd2​(dba)3​ (2.5 mol%) and SPhos ligand (10 mol%).

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. (Causality: Pd(0) and electron-rich phosphines are highly susceptible to aerobic oxidation, which halts the catalytic cycle).

Step 2: Solvent Addition and Heating 4. Add degassed Toluene (5.0 mL) and degassed H2​O (0.5 mL) via syringe. The biphasic nature aids in dissolving the inorganic base while keeping the organic reactants in the organic phase. 5. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. 6. Transfer the sealed tube to a pre-heated oil bath at 90 °C and stir vigorously (1000 rpm) for 12 hours.

Step 3: Self-Validation and Monitoring 7. TLC Monitoring: At 6 hours, take a 10 μ L aliquot from the organic layer. Run on silica gel (Hexanes/EtOAc 4:1). The starting material will show a distinct UV-active spot that gradually disappears. 8. LC-MS Validation: Confirm the consumption of the starting material by observing the disappearance of the characteristic 1:1 isotopic bromine doublet ( M and M+2 ) in the ESI+ mass spectrum.

Step 4: Workup and Isolation 9. Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). 10. Filter the biphasic mixture through a short pad of Celite to remove palladium black precipitates. Wash the Celite pad with additional EtOAc (10 mL). 11. Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). 12. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the pure biaryl unnatural amino acid.

Catalytic Cycle & Steric Bottlenecks

Understanding the catalytic cycle is vital for troubleshooting. The diagram below illustrates the active Pd cycle, highlighting where the ortho-methyl and ortho-bromo steric clash occurs, and why SPhos is required to force the reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst PdII_Br Pd(II)(Ar)(Br)L_2 Oxidative Addition Pd0->PdII_Br Ar-Br (Sterically Hindered) PdII_Ar Pd(II)(Ar)(Ar')L_2 Transmetalation PdII_Br->PdII_Ar Ar'-B(OH)2 + Base (Halide Exchange) PdII_Ar->Pd0 Reductive Elimination (Biaryl Product)

Fig 2: Pd-catalyzed Suzuki-Miyaura catalytic cycle highlighting steric bottlenecks.

References

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization MDPI - Molecules URL:[Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates PMC - National Institutes of Health URL:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Reactions of Aspartic Acid Derived Phenyl Esters Organic Letters - ACS Publications URL:[Link]

  • Methodology in Organic Synthesis - Regioselective Cyclization of 2-Bromophenylalanine Derivatives Laboratoire d'Innovation Thérapeuthique - University of Strasbourg URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Asymmetric Synthesis of 2-Amino-2-(2-bromophenyl)propanoic Acid

Welcome to the technical support center for the asymmetric synthesis of 2-amino-2-(2-bromophenyl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals actively engaged in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the asymmetric synthesis of 2-amino-2-(2-bromophenyl)propanoic acid. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of chiral α-amino acids. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your reaction outcomes, focusing on improving both chemical yield and enantioselectivity.

Overview of the Core Methodology: Chiral Phase-Transfer Catalysis

The asymmetric synthesis of α,α-disubstituted amino acids like 2-amino-2-(2-bromophenyl)propanoic acid is a significant challenge in medicinal chemistry. Among the most robust and scalable methods is the alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst (PTC).[1][2] This approach is favored for its operational simplicity, use of mild reaction conditions, and high potential for achieving excellent enantioselectivity.

The general strategy involves the alkylation of an N-protected glycine ester, such as tert-butyl glycinate benzophenone imine, with an activating agent for the propanoic acid moiety, typically in a biphasic system (e.g., toluene/aqueous base). The chiral PTC, often a C2-symmetric quaternary ammonium salt like a Maruoka catalyst, facilitates the transfer of the enolate from the aqueous phase to the organic phase, where it undergoes enantioselective alkylation.[3][4]

Generalized Reaction Scheme

The core transformation can be visualized as follows:

Caption: General reaction for PTC-catalyzed synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.

Low Enantioselectivity (Low ee%)

Question: My reaction yields the desired product, but the enantiomeric excess (ee%) is consistently low. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a common but solvable issue in asymmetric catalysis. The root cause often lies in factors that disrupt the highly organized transition state mediated by the chiral catalyst. Here’s a systematic approach to troubleshooting:

  • Pillar 1: Catalyst Integrity and Purity

    • Cause: The chiral catalyst is the cornerstone of enantioselectivity. Impurities, degradation, or incorrect handling can severely compromise its performance.[5] Cinchona alkaloid-derived and BINOL-based catalysts are susceptible to degradation if not stored properly under an inert atmosphere.

    • Solution:

      • Verify Catalyst Source and Purity: Use catalysts from a reputable supplier or, if synthesized in-house, rigorously purify and characterize them (NMR, HPLC, optical rotation).

      • Proper Storage: Store chiral PTCs under argon or nitrogen, protected from light and moisture.

      • Run a Control Reaction: Test the catalyst with a benchmark reaction known to give high ee, such as the benzylation of the glycine Schiff base with benzyl bromide.[6] If this control fails, the catalyst is likely the problem.

  • Pillar 2: Reaction Temperature

    • Cause: Asymmetric reactions are highly sensitive to thermal energy. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus eroding selectivity.[5]

    • Solution:

      • Lower the Temperature: Most phase-transfer alkylations of this type perform optimally between -20 °C and 0 °C. If you are running the reaction at room temperature, systematically lower it in 5-10 °C increments.

      • Maintain Strict Temperature Control: Use a reliable cryostat or cooling bath to ensure a stable temperature throughout the reaction.

  • Pillar 3: Base Concentration and Choice

    • Cause: The concentration of the aqueous base (e.g., KOH, CsOH) is critical. If the base concentration is too high, it can lead to a high concentration of the achiral enolate in the aqueous phase, promoting a non-selective background reaction.

    • Solution:

      • Screen Base Concentration: While 50% aqueous KOH is common, screening concentrations from 30% to 60% can identify an optimal balance between reaction rate and selectivity.

      • Consider the Cation: Cesium hydroxide (CsOH) can sometimes offer superior results due to different ion-pairing effects with the enolate.

  • Pillar 4: Solvent System

    • Cause: The organic solvent influences the solubility of the catalyst-enolate complex and the overall structure of the transition state.

    • Solution:

      • Solvent Screening: While toluene is a standard choice, other non-polar solvents like xylenes or chlorobenzene can sometimes improve enantioselectivity. Avoid polar or coordinating solvents which can interfere with the catalyst-substrate interaction.[5]

Troubleshooting Workflow for Low Enantioselectivity

Low_EE_Troubleshooting start Low ee% Observed catalyst_check Verify Catalyst Integrity (Purity, Storage, Control Rxn) start->catalyst_check temp_check Optimize Temperature (Lower in increments, e.g., 0°C to -20°C) catalyst_check->temp_check Catalyst OK end_good High ee% Achieved catalyst_check->end_good Problem Found & Fixed base_check Screen Base (Concentration, Cation: KOH vs CsOH) temp_check->base_check No Improvement temp_check->end_good Improvement solvent_check Screen Solvents (Toluene, Xylenes, etc.) base_check->solvent_check No Improvement base_check->end_good Improvement agitation_check Check Stirring Rate (Ensure efficient phase mixing) solvent_check->agitation_check No Improvement solvent_check->end_good Improvement agitation_check->end_good Improvement

Caption: Decision tree for troubleshooting low ee%.

Low Chemical Yield

Question: My enantioselectivity is acceptable, but the overall yield is poor. What factors could be contributing to this, and how can I improve it?

Answer: Low yield can stem from incomplete reactions, side-product formation, or issues during work-up and purification.

  • Pillar 1: Inefficient Phase Mixing

    • Cause: Phase-transfer catalysis is, by definition, an interfacial process. If the organic and aqueous phases are not mixed vigorously, the rate of transfer of the reactants and catalyst between phases will be slow, leading to an incomplete reaction.

    • Solution:

      • Increase Agitation: Ensure the reaction is stirred vigorously (e.g., >1000 RPM with a mechanical stirrer for larger scales) to create a fine emulsion. This maximizes the interfacial surface area.

  • Pillar 2: Purity of Starting Materials

    • Cause: Impurities in the glycine Schiff base or the alkylating agent can inhibit the catalyst or lead to side reactions. The glycine tert-butyl ester starting material, for example, can be prone to hydrolysis if not handled correctly.

    • Solution:

      • Recrystallize/Purify: Purify the N-(diphenylmethylene)glycine tert-butyl ester before use.

      • Fresh Alkylating Agent: Ensure the 2-bromobenzyl bromide (or other alkylating agent) is pure and free from decomposition products.

  • Pillar 3: Catalyst Loading and Deactivation

    • Cause: While PTCs are catalytic, too low a loading (e.g., <0.5 mol%) may result in a slow reaction that does not go to completion in a reasonable time. The catalyst can also be deactivated by acidic impurities.

    • Solution:

      • Optimize Catalyst Loading: Systematically increase the catalyst loading from 1 mol% to 5 mol%. While higher loadings are not ideal for process chemistry, this can help diagnose if the issue is related to catalyst activity or turnover.

      • Ensure Basic Conditions: Make sure the system remains basic throughout the reaction.

  • Pillar 4: Side Reactions

    • Cause: The enolate of the glycine Schiff base can be prone to side reactions. For instance, bis-alkylation can occur, although it is less common for this specific substrate.[7] More likely is the degradation of the starting material or product under strongly basic conditions over long reaction times.

    • Solution:

      • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. If the reaction stalls or product begins to degrade, shorten the reaction time.

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent, but avoid a large excess which can promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of the benzophenone imine protecting group on the glycine derivative? A1: The N-(diphenylmethylene) group serves two critical functions. First, it protects the amine functionality from reacting. Second, and more importantly, its steric bulk and electronic properties increase the acidity of the α-proton, facilitating the formation of the enolate under basic conditions.[8] This group is readily cleaved under mild acidic conditions post-alkylation to reveal the free amine.

Q2: Can I use a different ester protecting group for the glycine, like a benzyl or methyl ester? A2: Yes, other esters can be used, but the tert-butyl ester is often preferred for two main reasons. First, its bulkiness can contribute favorably to the stereochemical environment during the alkylation step. Second, it can be cleaved under acidic conditions (e.g., with TFA), which are orthogonal to the hydrogenolysis conditions often used to remove benzyl esters, providing greater synthetic flexibility.[8]

Q3: How do I accurately measure the enantiomeric excess (ee%) of my final product? A3: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC). You will need to derivatize the amino acid product (e.g., to its N-Boc or N-Fmoc derivative) and then use a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) to separate the two enantiomers. The ee% is calculated from the relative peak areas of the two enantiomers.

Q4: My reaction seems to stall and never reaches full conversion. Why might this be happening? A4: Reaction stalling can be due to several factors. The most common are catalyst deactivation (check for acidic impurities or exposure to air/moisture), poor phase mixing (increase stirring speed), or the formation of inhibiting byproducts. Also, ensure your base has not been consumed or diluted significantly, especially if the reaction is open to the atmosphere and can absorb CO₂.

Experimental Protocols

Protocol 1: Asymmetric Alkylation

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-Trifluorophenyl-NAS-Biphenyl Bromide, 1-5 mol%).

  • Solvent Addition: Add toluene (approx. 5-10 mL per mmol of substrate).

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath or cryostat.

  • Base Addition: Add a pre-cooled aqueous solution of 50% KOH (or CsOH) (approx. 5 mL per mmol of substrate).

  • Alkylation: Begin vigorous stirring (>1000 RPM). Add 2-bromobenzyl bromide (1.2 eq) dropwise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir vigorously at the set temperature for the determined reaction time (typically 2-12 hours). Monitor the reaction's progress by TLC (e.g., 9:1 Hexanes:EtOAc).

  • Work-up: Once complete, pour the mixture into ice-cold water and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Deprotection
  • Imine Cleavage: Dissolve the crude product from the alkylation step in THF. Add 1N HCl and stir at room temperature for 1-2 hours until the imine is fully hydrolyzed (monitor by TLC).

  • Ester Cleavage (TFA): Remove the THF under reduced pressure. To the residue, add a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 1:1 v/v) and stir at room temperature for 2-4 hours.

  • Isolation: Concentrate the mixture under reduced pressure. The crude amino acid can then be purified by recrystallization or ion-exchange chromatography.

Data Summary Table

The choice of catalyst and reaction conditions significantly impacts the outcome. The table below summarizes typical results for similar transformations found in the literature to provide a baseline for expectations.

Catalyst TypeTemp (°C)BaseTypical Yield (%)Typical ee% (%)Reference
Cinchona Alkaloid-derived0 to -2050% KOH70-9085-94[9]
(S)-BINOL-derived Spiro050% CsOH85-9890-98[4]
Simplified Maruoka Catalyst050% KOH80-9592-99

References

  • Maruoka, K. (2003). Catalytic asymmetric synthesis of α-amino acid derivatives and peptides using chiral phase-transfer catalysts. Proceedings of the Japan Academy, Series B, 79(7), 188-198.

  • Sigma-Aldrich. Maruoka Catalysts.

  • Borman, S. (1989). Phase-Transfer Catalysis Offers Practical α-Amino Acids Synthesis. C&EN Global Enterprise, 67(18), 34.

  • Ooi, T., Kameda, M., & Maruoka, K. (1999). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 121(27), 6519–6520.

  • Jew, S. S., & Park, H. G. (2009). Chiral Cinchona Alkaloid-Derived Phase-Transfer Catalysts for the Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 109(5), 1685-1715.
  • Ooi, T., Kameda, M., & Maruoka, K. (1999). Supporting Information for Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. American Chemical Society.

  • Mealli, C., et al. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. Molecules, 28(3), 967.

  • Yu, S., et al. (2020). Design of Y-Shaped Trimers of Chiral Phase-Transfer Catalysts for the Asymmetric Alkylation of Amino Acid Derivatives. Synlett, 31(18), 1821-1826.

  • Iribarren, I., & Trujillo, C. (2020). Improving phase-transfer catalysis by enhancing non-covalent interactions. Physical Chemistry Chemical Physics, 22(37), 21015-21021.

  • Trujillo, C., & Iribarren, I. (2020). Improving Phase-Transfer Catalysis by Enhancing Non-Covalent Interactions. ChemRxiv.

  • Vachon, J., & Lacour, J. (2006). Recent Developments in Enantioselective Phase Transfer Catalysis Using Chiral Ammonium Salts. CHIMIA International Journal for Chemistry, 60(5), 266-275.

  • Bode, J. (2015). OC VI (HS 2015). Bode Research Group.

  • Annunziata, F., et al. (2023). Recent Advances in Enantioselective Catalytic Electrochemical Organic Transformations. Catalysts, 13(6), 950.

  • O'Donnell, M. J., et al. (2001). Enantioselective Alkylation of N-(Diphenylmethylene)glycinate tert-Butyl Ester: Synthesis of (R)-2-(Benzhydrylidenamino)-3-Phenylpropanoic Acid tert-Butyl Ester. Request PDF.

  • Knowles, R. R., et al. (2021). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Journal of the American Chemical Society, 143(33), 13048–13053.

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Methods in Molecular Biology, 35, 249-286.
  • Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4545.

  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis. BenchChem Tech Support.

  • Kwong, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS - University of Illinois.

  • Gao, W., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters, 25(35), 6555–6559.

  • Hassan, M. M., et al. (2014). Asymmetric Benzylation of N-(diphenylmethylene)glycine tert-butyl ester by Using Polymeric Catalysts. ResearchGate.

  • Bull, S. D., et al. (2006). Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives.
  • Belokon, Y. N., et al. (2001). Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications, 11(1), 1-3.

  • Rowles, H. T., et al. (2022). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 13(35), 10417-10425.

  • BenchChem. (2025). An In-depth Technical Guide to Diphenylmethylene-Glycine Benzyl Ester. BenchChem Tech Support.

  • Patel, D. R., et al. (2022). A scalable process for the preparation of substantially pure glycine tert-butyl ester and its salt thereof. Google Patents.

  • Organic Chemistry Portal. Ester synthesis by O-alkylation.

Sources

Optimization

troubleshooting racemization of 2-amino-2-(2-bromophenyl)propanoic acid during coupling

Technical Support Center: Troubleshooting Apparent Racemization of α -Methyl, α -Aryl Amino Acids Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter inquiries regarding the...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Apparent Racemization of α -Methyl, α -Aryl Amino Acids

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter inquiries regarding the "racemization" of highly hindered, non-canonical amino acids during solid-phase peptide synthesis (SPPS).

This guide specifically addresses the coupling of 2-amino-2-(2-bromophenyl)propanoic acid . If you are observing what appears to be diastereomeric mixtures after coupling this building block, it is critical to first understand the mechanistic reality: true racemization of this specific molecule during coupling is chemically impossible.

Below, we deconstruct the causality behind your analytical results, explain the true physical phenomena at play, and provide self-validating protocols to rescue your synthesis.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: I see two distinct product peaks on my LC-MS/HPLC after coupling 2-amino-2-(2-bromophenyl)propanoic acid. Did it racemize?

No. 2-amino-2-(2-bromophenyl)propanoic acid is an α,α -disubstituted amino acid (specifically, an α -methyl, α -aryl derivative). Because it lacks an α -proton, it cannot undergo base-catalyzed enolization, nor can it form an enolizable oxazolone (azlactone) intermediate[1].

If you are observing two peaks with identical masses, you are experiencing apparent racemization caused by one of three distinct phenomena:

  • Atropisomerism (Restricted Rotation): The highly bulky 2-bromophenyl group situated on a quaternary carbon creates immense steric hindrance. This restricts rotation around the Cα​−CAryl​ bond or the adjacent peptide backbone, creating stable rotamers (atropisomers) that resolve as distinct peaks on chromatography[2][3].

  • Adjacent Residue Epimerization: If your hindered amino acid is the amine nucleophile (N-terminal on the resin), its extreme steric bulk drastically slows down the coupling of the incoming activated amino acid. This prolonged coupling time in the presence of basic additives (e.g., DIEA) gives the incoming standard amino acid ample time to epimerize via its own oxazolone intermediate.

  • Starting Material Enantiopurity: Asymmetric synthesis of α,α -disubstituted amino acids (e.g., via Strecker synthesis) rarely yields >99% ee without rigorous chiral resolution. The "diastereomers" may simply be an artifact of an impure starting building block.

Q2: How can I definitively distinguish between atropisomerism and true diastereomers?

You must apply thermal energy to overcome the rotational barrier of the atropisomers. This is achieved using Variable Temperature (VT) NMR or VT-HPLC. If the two peaks are atropisomers, heating the sample will increase the interconversion rate, causing the peaks to broaden and eventually coalesce into a single sharp peak. If they are true diastereomers (from adjacent epimerization or SM impurity), the peaks will remain distinct regardless of temperature.

Q3: I confirmed the adjacent amino acid is epimerizing because the coupling to the hindered amine is too slow. How do I fix the protocol?

You must abandon standard uronium/phosphonium coupling reagents (like HATU or PyBOP) which require a large excess of base. Instead, switch to Fmoc-Amino Acid Fluorides [4]. The fluoride ion is an excellent leaving group, and the resulting acid fluoride is small enough to penetrate the steric shield of the 2-bromophenyl group without requiring basic conditions that promote epimerization.

Part 2: Data Presentation & Reagent Selection

To optimize the coupling onto a sterically hindered α,α -disubstituted amine, reagent selection must balance reactivity with the risk of adjacent residue epimerization.

Coupling Reagent SystemBase RequirementSteric PenetrationRisk of Adjacent EpimerizationRecommendation for α,α -Disubstituted Amines
HATU / DIEA High (2-3 eq)PoorCritical / High Not Recommended. Slow coupling + high base = epimerization.
DIC / Oxyma Pure None (Neutral)ModerateLowAcceptable for moderately hindered couplings.
Symmetric Anhydrides NonePoorLowNot Recommended. Too bulky to penetrate the reactive site.
Acid Fluorides (TFFH) Trace / NoneExcellent Very Low Gold Standard. High reactivity, minimal base required.

Part 3: Diagnostic Workflow & Visualization

Follow this logical decision tree to isolate the root cause of the duplicate peaks in your synthesis.

DiagnosticWorkflow Start Observe 2 Peaks Post-Coupling CheckSM Check SM ee% (Chiral HPLC) Start->CheckSM IsSMPure Is SM >99% ee? CheckSM->IsSMPure FixSM Purify SM (Resolution) IsSMPure->FixSM No RunVT Run VT-NMR/HPLC (Temp > 80°C) IsSMPure->RunVT Yes DoPeaksMerge Do peaks coalesce? RunVT->DoPeaksMerge Atropisomerism Diagnosis: Atropisomerism (Restricted Rotation) DoPeaksMerge->Atropisomerism Yes CheckAdjacent Hydrolyze & Check Adjacent Residue DoPeaksMerge->CheckAdjacent No AdjacentEpi Diagnosis: Adjacent Residue Epimerization CheckAdjacent->AdjacentEpi FixCoupling Use Acid Fluorides Minimize Base AdjacentEpi->FixCoupling

Diagnostic workflow for resolving apparent racemization in sterically hindered peptide couplings.

Part 4: Experimental Protocols

Protocol A: Variable Temperature (VT) NMR to Diagnose Atropisomerism

This self-validating protocol confirms whether peak duplication is a physical artifact (rotamers) or a chemical reality (diastereomers).

  • Sample Preparation: Dissolve 5–10 mg of the purified peptide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or DMF- d7​ ).

  • Baseline Acquisition: Acquire a standard 1 H-NMR spectrum at 25 °C. Identify the duplicated signals (commonly the α -methyl singlet or amide protons).

  • Thermal Titration: Increment the NMR probe temperature in 10 °C steps up to 90–100 °C.

  • Equilibration: Allow exactly 5 minutes of thermal equilibration at each temperature step before acquiring the spectrum.

  • Data Interpretation: If the duplicated peaks broaden and coalesce into a single, sharp peak at elevated temperatures, the phenomenon is definitively atropisomerism. If the integration ratio remains unchanged and peaks do not merge, proceed to Protocol B.

Protocol B: Base-Free Coupling via Fmoc-Amino Acid Fluorides

If adjacent residue epimerization is confirmed, use this protocol to couple the incoming amino acid onto the hindered 2-amino-2-(2-bromophenyl)propanoic acid amine without inducing racemization[4].

  • In Situ Activation: Dissolve the incoming Fmoc-amino acid (2.0 eq relative to resin loading) in anhydrous Dichloromethane (DCM).

  • Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (2.0 eq) and DIEA (2.0 eq). Stir at room temperature for 15 minutes to generate the Fmoc-amino acid fluoride.

  • Base Extraction (Critical Step): Transfer the mixture to a separatory funnel. Wash the organic layer twice with ice-cold water to extract the DIEA salts. Causality: Removing the base prior to coupling prevents the activated acid from forming an oxazolone during the slow coupling step.

  • Solvent Exchange: Dry the DCM layer over MgSO 4​ , filter, and evaporate under reduced pressure. Redissolve the purified acid fluoride in a minimal volume of anhydrous DMF.

  • Coupling: Add the DMF solution to the resin. Do not add additional base. Allow the coupling to proceed for 4–12 hours at room temperature.

References

  • [1] Pizzarello, S., et al. "Isovaline monohydrate." Acta Crystallographica, 2013. URL:

  • [2] Feng, J., et al. "Atropisomerism in Styrene: Synthesis, Stability, and Applications." SynOpen, 2021. URL:

  • [4] Carpino, L. A., et al. "[(9-Fluorenylmethyl)oxy]carbonyl (FMOC) amino acid fluorides. Convenient new peptide coupling reagents applicable to the FMOC/tert-butyl strategy for solution and solid-phase syntheses." Journal of the American Chemical Society, 1990. URL:

  • [3] Hussein, W. M., et al. "Total Synthesis of Talarolide A and atrop-Talarolide A: Hydroxamate H-Bond Bridge Stabilization of Cyclic Peptide Conformers Invokes Non-Canonical Atropisomerism." Molecules, 2024. URL:

  • Amblard, M., et al. "Introduction to Peptide Synthesis." Methods in Molecular Biology, 2006. URL:

Sources

Troubleshooting

optimizing solubility of 2-amino-2-(2-bromophenyl)propanoic acid in organic solvents

Technical Support Center: Optimizing Solubility of 2-Amino-2-(2-bromophenyl)propanoic Acid in Organic Solvents Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solubility of 2-Amino-2-(2-bromophenyl)propanoic Acid in Organic Solvents

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals grappling with the poor organic solubility of highly substituted unnatural amino acids. The molecule —2-amino-2-(2-bromophenyl)propanoic acid —presents a unique "perfect storm" of physicochemical challenges. It features an α -methyl group and an ortho-bromo substituted phenyl ring. While these moieties increase overall lipophilicity, the molecule's core remains a highly polar zwitterion. The steric bulk of the α -methyl and ortho-bromo groups severely restricts solvent accessibility to the charged centers, making standard solvation thermodynamically unfavorable in non-polar media.

This guide provides field-proven, causality-driven troubleshooting strategies to optimize the solubility of this challenging substrate for organic synthesis.

SECTION 1: The Zwitterion Dilemma (Causality & Mechanism)

Q: Why is 2-amino-2-(2-bromophenyl)propanoic acid completely insoluble in standard organic solvents like DCM, EtOAc, or Hexane? A: In the solid state and at neutral pH, amino acids exist as inner salts (zwitterions) where the amino group is protonated ( −NH3+​ ) and the carboxyl group is deprotonated ( −COO− ). This zwitterionic network creates an exceptionally high crystal lattice energy[1]. Non-polar and weakly polar organic solvents lack the dielectric constant required to overcome this lattice energy and solvate the charged species. For this specific molecule, the bulky ortho-bromophenyl and α -methyl groups further shield the ionic core, preventing even polar aprotic solvents from easily forming solvation shells.

ZwitterionEquilibrium Cation Cationic Form (Low pH) Soluble in Polar Organics Zwitterion Zwitterion Form (Neutral pH) Insoluble in Organics Cation->Zwitterion Remove Acid Zwitterion->Cation Add Acid (e.g., TFA) Anion Anionic Form (High pH) Soluble in Polar Organics Zwitterion->Anion Add Base (e.g., DIPEA) Anion->Zwitterion Remove Base

Caption: Zwitterion equilibrium of amino acids and pH-driven disruption for organic solubility.

SECTION 2: Solvent Selection & Additives (Troubleshooting & FAQs)

Q: I need to dissolve the unprotected amino acid without permanently modifying it. Which solvents and additives work best? A: To dissolve the unprotected zwitterion, you must disrupt the inner salt by pushing the equilibrium toward either the cationic or anionic form.

  • Solvent Choice: Always start with highly polar aprotic solvents. N,N-Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) are mandatory. DMF is generally preferred as it can suspend the amino acid and slightly dissolve it at elevated temperatures (40–70 °C)[2].

  • Acidic Disruption (Cationic Form): Adding 1.1 to 2.0 equivalents of Trifluoroacetic acid (TFA) in DMF will protonate the carboxylate[3]. The resulting trifluoroacetate salt is significantly more soluble in organic mixtures.

  • Basic Disruption (Anionic Form): Adding N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) deprotonates the ammonium group. The bulky diisopropyl groups of DIPEA provide a lipophilic counterion that aids in dragging the anionic amino acid into the organic phase[4].

Expert Tip: Due to the steric hindrance of the α -methyl group, dissolution kinetics are slow. Sonication at 40 °C for 15–30 minutes is highly recommended after adding your pH modifier.

SECTION 3: Chemical Derivatization Workflows (Protocols)

Q: I am trying to couple this amino acid, but its insolubility is causing low yields. How can I transiently solubilize and activate it in one pot? A: The most elegant and modern solution is transient silylation. Reagents like trimethoxysilane or tris(2,2,2-trifluoroethoxy)silane can react with the unprotected amino acid to form a transient silyl ester/amine complex. This completely masks the zwitterion, drastically increasing solubility in organic solvents, while simultaneously activating the carboxylic acid for direct peptide bond formation[5][6].

SilylationWorkflow Step1 Unprotected Amino Acid (Insoluble Zwitterion) Step2 Add Trimethoxysilane in Organic Solvent (e.g., DMF) Step1->Step2 Step3 Transient Silyl-Protected Intermediate (Soluble & Activated) Step2->Step3 Heating (70°C) Step4 Add Nucleophile (e.g., Amine/Ester) Step3->Step4 Step5 Coupled Product (Soluble) Step4->Step5 Peptide Bond Formation

Caption: Transient solubilization and activation workflow using trimethoxysilane.

Protocol 1: Transient Solubilization & Coupling via Trimethoxysilane

Self-Validating System: The reaction mixture will transition from a cloudy suspension to a clear solution as the silyl intermediate forms, providing visual confirmation of successful solubilization.

  • Preparation: In an oven-dried flask under an inert atmosphere (Argon/N2), suspend 1.0 eq of 2-amino-2-(2-bromophenyl)propanoic acid in anhydrous DMF (0.2 M concentration).

  • Silylation: Add 3.0 eq of trimethoxysilane (or tris(2,2,2-trifluoroethoxy)silane for highly hindered substrates) dropwise at room temperature[6].

  • Activation: Heat the mixture to 70 °C. Stir until the suspension becomes a completely clear solution (typically 1–2 hours).

  • Coupling: Add the nucleophile (e.g., an amino acid tert-butyl ester, 1.2 eq). Maintain at 70 °C for 18–20 hours[5].

  • Workup: Quench with water to hydrolyze the transient silyl groups, extract with EtOAc, and purify via standard chromatography.

Q: What if I need permanent organic solubility for multi-step synthesis? A: You must permanently mask the zwitterion. For this specific sterically hindered molecule, standard Boc-protection can be sluggish.

Protocol 2: Enhanced Boc-Protection for Hindered Amino Acids
  • Preparation: Suspend the amino acid in a 1:1 mixture of THF and 1M aqueous NaOH. (The aqueous base forms the soluble sodium salt, breaking the zwitterion).

  • Reagent Addition: Add 1.5 eq of Di-tert-butyl dicarbonate (Boc2O).

  • Catalysis: Add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) to overcome the steric hindrance of the α -methyl and ortho-bromo groups.

  • Reaction: Stir vigorously at 35 °C for 24 hours.

  • Workup: Acidify the aqueous layer to pH 2-3 using 1M KHSO4 (avoid HCl to prevent premature Boc cleavage), and extract with DCM. The resulting Boc-protected derivative will be highly soluble in standard organic solvents.

SECTION 4: Data & Metrics

Table 1: Comparative Solubility & Condition Matrix for 2-Amino-2-(2-bromophenyl)propanoic Acid

State / ModificationRecommended SolventAdditive / ReagentResulting Solubility ProfilePrimary Use Case
Unprotected (Zwitterion) DCM, EtOAc, HexaneNoneInsoluble (< 0.1 mg/mL)Solid storage
Unprotected (Zwitterion) DMF, DMSONonePoor (Suspension)High-temp reactions
Cationic Salt DMF, THFTFA (1.1 - 2.0 eq)Good Acid-catalyzed esterification
Anionic Salt DMF, DCMDIPEA (2.0 eq)Moderate to Good Base-catalyzed alkylation
Transient Silyl Complex DMF, THFTrimethoxysilaneExcellent (Clear solution)Direct one-pot peptide coupling
N-Boc Protected DCM, EtOAc, THFBoc2O / NaOHExcellent Multi-step organic synthesis

SECTION 5: References

*[1] Wang, Z. Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups. EBIN.PUB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeCl2-9xH2o71riMf0QWCbMoD3NRc2GMW5thgABo57xLasf-kxMiIVhjSolcGMj_fWz6bhrac49CFKYC4pCl3WxLNzDBhX9BbPm1oLyxVnWNL5QsBJU_Tx1BnUN5jSyCfJcKeTKXNH0bUhBzyvwtogIS6uhF5bKVKjSFxv7soQowWth5_P2v8x1pL8MYoy_aEu_3ZecvCOeJErsLRNwu6EYgT7yNy0yzNvVWIh3RZs1eyo8yk=] *[2] ACS Publications. Amino-Acid-Derived Anionic Polyacrylamides with Tailored Hydrophobicity–Physicochemical Properties and Cellular Interactions. ACS Polymers Au.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZahdUmOukbymePfdGMJH9CYLqCCiNnD6qeZ5d6DcxmqKgWo70CYP_6rEbRaiOIzujZiXmrGlUIvxfHrt-8ymRxwOUc6QjS4QGCkewg3Pxa_yqccZxF7a7tTrnPnVpn3HnqqrQpQ5-Cl6H7aci2pJEkA==] *[5] Boateng, A., et al. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ3AmIhk0VGVGgUcGZePHk02uVOszcT-1cWru03WmSa67nwvJXqCDSe-vv8BB_aYkpSml8oE2iC7w0JP0DHyl5Y1PDh0RcRQ2uKHnqdTnc_kSIEaMdOKn5F0YsosAfxU8Uxg7_] *[6] Boateng, A., et al. Tris(2,2,2-trifluoroethoxy)silane-Enabled Peptide Bond Formation between Unprotected Amino Acids and Amino Acid t-Butyl Esters. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWlJdhvasaSJXnwUuCf5DXJHEBK4T_UZxGGBHLKsm7yjGHg2z0lY3PYNuPfcxgqlZi_xoxP9X4ajcx3nl4CbdeuBe3pQVQAipAjdy1M7kVG7hdPYIkRZqNwe9uac1vmPwZ0-p-U8ki2d8xnQnZeopjCTFmp9o7wtuRUzZekYO7ArKDuoC6TXkWfj1V8UhlSOsvAN3GA-_5cZPfPflAGXAQDyjxDWmcS_pQcPhtjj9U6IDQ6Z_6HUon--3vYk_hXDPvaELjmEigfvj6lZcpS1URCaq_lfxymPJdjQnGzYNkNNdpc9XWr_pG2A==] *[3] Wang, Z. Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1: Protecting Groups. EBIN.PUB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7hPaywzDT2Cp8ojbKnJrJOzRbrGXqg1VfgoE1Ov8E1AhDYlHvUUOOpWld2Hbd7OWFvAWTR3nOIAc21jf_R_LWYfVQLfJrEYsBsceikcvQ-bJK7E8BTyYzQWUP4CpfQpEFCMwZV0_RWacpv7dDJyUOlXsoiOczfUKiLZlHh26dmKSJEFgG2bJBMdfsmhj3mtCYFYsbF0-6EJ5iQuFa-SqIa9-igv4tNVOlslh3EXYbrRE4YSM=] *[4] BenchChem Technical Support. Boc-DL-valine and Boc Deprotection Protocols. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF45QMoo7ShC_D1DcJ0gfAQjadcAbd7RVtfYWV9gz5geKqXKPTEYibNZgyyi_X97PuG6JCFpArP6YDj7ET-ndZwi3y8uKNQ1YYgbLV_aeH19SuigLbikJ9TuX-Q8f2H7Sa-XVcA]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 2-Amino-2-(2-bromophenyl)propanoic Acid Derivatization

Welcome to the technical support center for the derivatization of 2-amino-2-(2-bromophenyl)propanoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 2-amino-2-(2-bromophenyl)propanoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this unique amino acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize common side reactions and optimize your synthetic outcomes.

Introduction

2-Amino-2-(2-bromophenyl)propanoic acid is a valuable building block in medicinal chemistry and materials science. Its derivatization is key to accessing a wide range of novel compounds. However, the presence of three distinct functional groups—the amino group, the carboxylic acid, and the aryl bromide—presents a unique set of challenges. Undesired side reactions can lead to low yields, complex purification procedures, and compromised product purity. This guide offers practical, experience-driven solutions to these challenges.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable steps for resolution.

Issue 1: Low Yield in N-Acylation or N-Sulfonylation Reactions Due to Steric Hindrance

Question: I am attempting to acylate the amino group of 2-amino-2-(2-bromophenyl)propanoic acid, but I am consistently observing low yields or no reaction. What is causing this, and how can I improve the outcome?

Plausible Cause: The 2-bromophenyl group, coupled with the quaternary α-carbon, creates significant steric hindrance around the amino group. This bulkiness can physically obstruct the approach of acylating or sulfonylating agents, slowing down or preventing the desired reaction.[1][2] This is a common issue with sterically hindered amino acids.[1][2]

Solutions:

  • Choice of Coupling Reagent: For amide bond formation, standard coupling reagents may be insufficient.[1] Opt for more potent activating agents known to be effective for sterically hindered amino acids.[1][2]

    • Uronium/Phosphonium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective as they form more reactive OAt esters.[1]

    • Carbodiimides with Additives: While less potent, the use of DIC (N,N'-Diisopropylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be enhanced with additives like HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure®.[3]

  • Reaction Conditions:

    • Elevated Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Microwave-assisted synthesis can be particularly effective for driving hindered couplings to completion.[1]

    • Extended Reaction Time: Monitor the reaction closely and allow for longer reaction times.

  • Acyl Fluoride Formation: In extremely challenging cases, converting the carboxylic acid to a more reactive acyl fluoride can facilitate the reaction.[1]

Issue 2: Racemization at the α-Carbon During Derivatization

Question: My derivatization protocol is leading to a loss of enantiomeric purity. What are the primary causes of racemization, and how can I prevent it?

Plausible Cause: The α-proton of the amino acid is susceptible to abstraction under basic conditions, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in racemization.[4] This is particularly a risk during activation of the carboxyl group for amide coupling.[3][4]

Solutions:

  • Base Selection: The choice and amount of base are critical.

    • Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.[3]

    • For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferable.[3]

  • Low Temperatures: Perform the activation and coupling steps at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of enolization.[3]

  • Coupling Reagent Additives: The use of additives like HOBt (Hydroxybenzotriazole) or HOAt is known to suppress racemization.[5]

  • Protecting Group Strategy: Ensure that the amino group is protected (e.g., with Boc or Fmoc) before activating the carboxyl group. This reduces the acidity of the α-proton.[6]

Issue 3: Unwanted Side Reactions at the Aryl Bromide Moiety

Question: I am performing a reaction that should not involve the aryl bromide, but I am seeing byproducts resulting from its reaction, such as dehalogenation or cross-coupling. How can I avoid this?

Plausible Cause: The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[7][8] Even if you are not intentionally running a cross-coupling reaction, trace metal impurities or certain reaction conditions can catalyze these transformations. Dehalogenation, the replacement of bromine with hydrogen, is another common side reaction, often facilitated by a hydride source in the presence of a palladium catalyst.[7][9]

Solutions:

  • Protecting Group Strategy: If the intended reaction is at the amino or carboxyl group, ensure these are appropriately protected.[6] This can sometimes prevent unintended coordination with any catalytic species.

  • Purification of Reagents: Use high-purity reagents and solvents to minimize trace metal contamination.

  • Choice of Reaction Conditions:

    • For Suzuki-type couplings: To avoid dehalogenation, use bulky, electron-rich phosphine ligands and avoid solvents that can act as hydride donors.[7][10] Using a milder base can also be beneficial.[9][10] Protodeborylation of the boronic acid partner can be minimized by using more stable boronic esters (e.g., pinacol esters) and running the reaction under anhydrous conditions.[7][10]

    • For other derivatizations: Be mindful of reagents that can also act as reducing agents or that might contain palladium impurities.

Issue 4: Decarboxylation Under Harsh Conditions

Question: During a high-temperature reaction, I am observing the loss of the carboxylic acid group. What is causing this decarboxylation, and how can it be prevented?

Plausible Cause: α-Amino acids can undergo decarboxylation, especially under conditions that favor the formation of radical intermediates, such as in photoredox catalysis.[11][12][13][14][15] While this can be a synthetically useful transformation, it is an undesirable side reaction if the carboxylic acid moiety is to be retained.

Solutions:

  • Temperature Control: Avoid excessively high reaction temperatures.

  • Avoid Radical Initiators: Be cautious with reagents or conditions (e.g., UV light, certain metal catalysts) that can promote single-electron transfer and subsequent decarboxylation.[14]

  • Protecting Groups: Protecting the amino group can sometimes influence the stability of the molecule and reduce the propensity for decarboxylation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best protecting groups for the amino and carboxyl functions of 2-amino-2-(2-bromophenyl)propanoic acid?

A1: The choice of protecting group depends on the subsequent reaction conditions.

  • Amino Group Protection:

    • Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA).[6] This is a versatile and common choice.

    • Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acidic conditions but removed with a mild base (e.g., piperidine).[6] This is useful for orthogonal protection strategies.

  • Carboxyl Group Protection:

    • Methyl or Ethyl Esters: These are stable and can be removed by saponification (e.g., with NaOH). However, basic conditions may risk racemization.[16]

    • Benzyl Esters: Can be removed by hydrogenolysis, which is a mild method that is unlikely to affect other functional groups.[6]

    • tert-Butyl Esters: Removed under acidic conditions, often concurrently with a Boc group.[6]

Q2: I need to perform a Suzuki coupling at the aryl bromide position. What are the key considerations to ensure a high yield?

A2: For a successful Suzuki coupling:

  • Protect other functional groups: The amino and carboxyl groups should be protected to prevent them from interfering with the catalytic cycle.[6]

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Bulky, electron-rich phosphine ligands often promote the desired cross-coupling.[7][8]

  • Base: The base plays a critical role. An inorganic base like potassium carbonate or cesium fluoride is often a good choice.[9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used.[10][17]

Q3: Can I derivatize the amino and carboxyl groups in a one-pot reaction?

A3: While one-pot reactions are efficient, they can be challenging with this substrate due to the competing reactivity of the functional groups. A stepwise approach with intermediate protection and purification is generally recommended to avoid the formation of complex mixtures and to ensure higher yields of the desired product.

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Amino-2-(2-bromophenyl)propanoic Acid

This protocol details a standard procedure for protecting the amino group, a crucial first step for many subsequent derivatizations.

  • Dissolution: Dissolve 2-amino-2-(2-bromophenyl)propanoic acid (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 2:1 v/v).

  • Basification: Add a base such as sodium hydroxide (e.g., 1.1 eq of a 1M aqueous solution) and stir until the amino acid is fully dissolved.

  • Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in dioxane.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Remove the organic solvent (dioxane) under reduced pressure.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO₄).

    • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Diagrams
Troubleshooting Workflow for Derivatization Reactions

G cluster_troubleshoot Troubleshooting Start Start Derivatization Reaction Perform Reaction Start->Reaction Analysis Analyze Outcome (TLC, LC-MS, NMR) Reaction->Analysis Success Successful Derivatization Analysis->Success Clean Product Failure Low Yield / Side Products Analysis->Failure Issues Detected Identify Identify Side Product(s) Failure->Identify Steric Steric Hindrance? Identify->Steric e.g., Unreacted Starting Material Racemization Racemization? Identify->Racemization e.g., Diastereomers Formed ArylBromide Aryl Bromide Reaction? Identify->ArylBromide e.g., Dehalogenation ChangeReagent Change Coupling Reagent / Conditions Steric->ChangeReagent Yes AdjustBase Adjust Base / Temperature Racemization->AdjustBase Yes ProtectGroups Protect / Modify Groups ArylBromide->ProtectGroups Yes ChangeReagent->Reaction AdjustBase->Reaction ProtectGroups->Reaction

Caption: A logical workflow for troubleshooting common derivatization issues.

Key Side Reaction Pathways

G cluster_main Main Substrate cluster_side_reactions Potential Side Reactions Substrate 2-Amino-2-(2-bromophenyl)propanoic Acid NH₂ COOH Ar-Br Racemization Racemization α-Proton Abstraction Substrate:N->Racemization Base Dehalogenation Dehalogenation Ar-H Substrate:Ar->Dehalogenation [Pd], H⁻ Source Coupling Cross-Coupling Ar-R Substrate:Ar->Coupling [Pd], Coupling Partner Decarboxylation Decarboxylation Loss of CO₂ Substrate:C->Decarboxylation Heat / Radicals

Caption: Overview of potential side reactions at different functional groups.

Quantitative Data Summary

Side ReactionKey FactorRecommended ActionExpected Improvement
Low N-Acylation Yield Coupling ReagentSwitch from DIC to HATUSignificant increase in yield for hindered couplings
Racemization BaseUse sym-collidine instead of DIPEAReduction of epimeric byproducts
Dehalogenation Ligand in Suzuki CouplingUse bulky, electron-rich phosphine ligandIncreased selectivity for cross-coupling over dehalogenation
Protodeborylation Boron SourceUse pinacol boronic ester instead of boronic acidEnhanced stability and reduced hydrolysis of the boron reagent

References

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophore. Journal of the American Chemical Society, 136(14), 5257–5260. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. Journal of the American Chemical Society, 138(6), 1832–1835. [Link]

  • Macmillan Group. (2014). Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. [Link]

  • Le, A., & Lindner, W. (2019). Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. Metabolites, 9(6), 123. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society, 136(14), 5257-5260. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophore. Journal of the American Chemical Society, 136(14), 5257–5260. [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Karakawa, S., et al. (2021). Preparation of racemic α-amino acid standards for accurate mass spectrometric analysis via racemization catalyzed by a hydrophobic pyridoxal derivative. Talanta, 234, 122661. [Link]

  • Kim, J. H., et al. (2015). Α-amino acid racemization method.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Schmid, R., et al. (1997). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 69(10), 1879–1885. [Link]

  • Celebration of Scholarship. (n.d.). Amino Acid Racemization Dating. [Link]

  • Zhang, Y., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 10, 963595. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Takimoto, J. K., et al. (2010). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. ChemBioChem, 11(16), 2268–2272. [Link]

  • Wang, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Scientific Reports, 5, 9339. [Link]

  • Ma, D., & Cai, Q. (2011). Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large. CHIMIA International Journal for Chemistry, 65(12), 914-917. [Link]

  • Cherney, R. J., et al. (2022). Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. ACS Catalysis, 12(15), 9204–9215. [Link]

  • Google Patents. (2004).
  • PubChem. (n.d.). (2R)-2-amino-3-(2-bromophenyl)propanoic acid. [Link]

  • PubChem. (n.d.). 2-Amino-3-(2-bromophenyl)propanoic acid. [Link]

  • Royal Society of Chemistry. (2018). Dual protection of amino functions involving Boc. [Link]

  • Frizzo, C. P., et al. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. Molecules, 27(8), 2412. [Link]

  • Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 104-115. [Link]

  • da Silva, A. M., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 178. [Link]

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Takimoto, J. K., et al. (2010). Esterification of an unnatural amino acid structurally deviating from canonical amino acids promotes its uptake and incorporation into proteins in mammalian cells. ChemBioChem, 11(16), 2268–2272. [Link]

  • Quora. (2019). How can you convert propanoic acid to 2 amino propanoic acid?. [Link]

  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. [Link]

  • ResearchGate. (2025). Esterification of propanoic acid in the presence of a homogeneous catalyst. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 2-Amino-2-(2-bromophenyl)propanoic acid

Welcome to the technical support center for the crystallization of 2-amino-2-(2-bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-amino-2-(2-bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline material. As a chiral, non-natural amino acid, the crystallization of this compound presents unique challenges that require a systematic and well-understood approach. This resource provides solutions to common issues encountered during its crystallization, grounded in established scientific principles.

I. Understanding the Crystallization Landscape

The successful crystallization of any compound, including 2-amino-2-(2-bromophenyl)propanoic acid, is governed by the principle of supersaturation.[1][2] Supersaturation is the state where a solution contains more dissolved solute than it would under equilibrium conditions.[2] It is the fundamental driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth).[1][2] The manner in which supersaturation is generated and controlled directly impacts critical quality attributes of the final crystalline product, such as crystal size, shape, purity, and polymorphic form.[3]

Key methods to induce and control supersaturation include:

  • Cooling Crystallization: This is a common technique where the solute is dissolved in a solvent at an elevated temperature, and then the solution is cooled. As the temperature decreases, the solubility of the solute typically decreases, leading to a supersaturated state.[1]

  • Antisolvent Addition: In this method, a second solvent (the antisolvent) in which the solute is poorly soluble is added to a solution of the solute. This reduces the overall solubility of the solute in the mixed solvent system, thereby inducing supersaturation.[4]

  • Evaporation: Slowly evaporating the solvent increases the concentration of the solute, leading to supersaturation.[4]

The interplay between nucleation and growth is critical. At high levels of supersaturation, nucleation often dominates, resulting in a large number of small crystals.[1] Conversely, at lower supersaturation levels, crystal growth is favored over nucleation, leading to fewer, larger crystals.[1]

II. Troubleshooting Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 2-amino-2-(2-bromophenyl)propanoic acid and provides actionable solutions.

FAQ 1: No Crystals are Forming, Even After Cooling.

A complete lack of crystallization is a common frustration and typically points to insufficient supersaturation or kinetic barriers to nucleation.

Troubleshooting Protocol:

  • Verify Supersaturation:

    • Problem: The solution may not be sufficiently supersaturated. This can happen if too much solvent was used initially or if the cooling temperature is not low enough.

    • Solution:

      • Concentrate the Solution: If possible, gently heat the solution under reduced pressure to remove some of the solvent. Be cautious not to degrade the compound.

      • Deeper Cooling: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator), provided the solvent doesn't freeze.

      • Antisolvent Addition: If a suitable antisolvent is known, add it dropwise to the solution while stirring. The ideal antisolvent should be miscible with the primary solvent but should not dissolve the compound of interest.

  • Induce Nucleation:

    • Problem: Even in a supersaturated state, the formation of initial crystal nuclei can be kinetically hindered.

    • Solutions:

      • Seeding: Introduce a few small, well-formed crystals of 2-amino-2-(2-bromophenyl)propanoic acid into the supersaturated solution.[4][5] This provides a template for further crystal growth.

      • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod at the air-solution interface.[5] The microscopic imperfections on the glass surface can act as nucleation sites.

FAQ 2: The Product "Oils Out" Instead of Crystallizing.

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is often due to very high supersaturation, rapid cooling, or an inappropriate choice of solvent.

Troubleshooting Protocol:

  • Reduce Supersaturation Rate:

    • Problem: Rapid cooling can cause the solute to come out of solution faster than it can organize into a crystal lattice.

    • Solution: Slow down the cooling rate. Allow the solution to cool gradually to room temperature before further cooling in an ice bath. A controlled cooling ramp is ideal.[5]

  • Adjust Solvent System:

    • Problem: The solvent may be too "good," leading to a very high concentration of the solute at the point of nucleation.

    • Solution:

      • Add More Solvent: Re-heat the solution until the oil redissolves and add a small amount of additional solvent to slightly decrease the concentration.[6]

      • Change Solvent or Add Antisolvent: Consider a different solvent system where the compound has slightly lower solubility at elevated temperatures. Alternatively, the controlled addition of an antisolvent can sometimes prevent oiling out.[4]

  • Promote Heterogeneous Nucleation:

    • Solution: Seeding the solution at a temperature just above where oiling out occurs can sometimes encourage direct crystallization.

Visualizing the Troubleshooting Process

The following workflow provides a decision-making framework for addressing common crystallization challenges.

Crystallization Troubleshooting start Start Crystallization (e.g., Cooling) check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Product Oiled Out check_crystals->oiling_out Oiled Out success Successful Crystallization check_crystals->success Yes induce_nucleation Induce Nucleation: - Seeding - Scratching no_crystals->induce_nucleation increase_supersaturation Increase Supersaturation: - Evaporate Solvent - Add Antisolvent - Deeper Cooling no_crystals->increase_supersaturation reduce_supersaturation Reduce Supersaturation Rate: - Slower Cooling - Add More Solvent oiling_out->reduce_supersaturation change_solvent Re-evaluate Solvent System oiling_out->change_solvent induce_nucleation->start Retry increase_supersaturation->start Retry reduce_supersaturation->start Retry change_solvent->start Retry

Caption: A decision tree for troubleshooting common crystallization issues.

III. Advanced Topics in Crystallization Optimization

For those seeking to further refine their crystallization process, the following considerations are crucial.

FAQ 3: How Do I Control Crystal Size and Morphology?

Crystal size and shape (morphology) are influenced by the balance between nucleation and growth, which is controlled by the level of supersaturation.

Optimization Strategies:

  • For Larger Crystals:

    • Slow Cooling: A slower cooling rate maintains a lower level of supersaturation, favoring crystal growth over nucleation.[1]

    • Seeding: Introducing a small number of seed crystals into a slightly supersaturated solution can promote the growth of larger, more uniform crystals.

  • For Smaller Crystals:

    • Rapid Cooling: Faster cooling generates higher supersaturation, leading to rapid nucleation and the formation of many small crystals.[1]

    • High Agitation: Vigorous stirring can increase the rate of secondary nucleation, where new crystals are formed from contact with existing crystals.

FAQ 4: Could Polymorphism Be an Issue?

Polymorphism is the ability of a compound to exist in more than one crystalline form.[7][8] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, making it a critical consideration in pharmaceutical development.[7][8][9] For 2-amino-2-(2-bromophenyl)propanoic acid, it is prudent to assume that polymorphism is possible.

Investigating and Controlling Polymorphism:

  • Screening: A systematic crystallization screen using a variety of solvents, cooling rates, and temperatures is the most effective way to discover different polymorphic forms.[7]

  • Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy are essential for identifying and distinguishing between different polymorphs.

  • Thermodynamic vs. Kinetic Forms: Crystallization often initially yields a less stable (metastable) kinetic polymorph, which may convert to a more stable thermodynamic form over time. Understanding the relative stability of different forms is crucial for selecting the desired polymorph for development.[7]

FAQ 5: How Do Impurities Affect My Crystallization?

Impurities can have a significant impact on the crystallization process and the quality of the final product.[10][11][12]

Effects of Impurities:

  • Inhibition of Nucleation and Growth: Impurities can adsorb onto the surface of growing crystals, blocking sites for the addition of new molecules and slowing or even stopping crystal growth.[11]

  • Changes in Crystal Habit: Impurities can selectively adsorb to certain crystal faces, altering the crystal's overall shape.

  • Reduced Purity: High levels of impurities in the starting material can become entrapped within the crystal lattice, leading to a less pure final product.[10]

Mitigation Strategies:

  • Purification of Starting Material: Ensure the 2-amino-2-(2-bromophenyl)propanoic acid is of high purity before attempting crystallization.

  • Recrystallization: If the initial crystalline product is impure, one or more recrystallization steps can be performed to improve its purity.

IV. Experimental Protocols

General Cooling Crystallization Protocol
  • Solvent Selection: Choose a solvent in which 2-amino-2-(2-bromophenyl)propanoic acid has high solubility at an elevated temperature and low solubility at room temperature or below.

  • Dissolution: In a suitable flask, add the crude 2-amino-2-(2-bromophenyl)propanoic acid and the chosen solvent. Heat the mixture with stirring until all the solid has dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further promote crystallization, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Solvent Screening for Optimal Crystallization

A systematic solvent screen is essential for identifying the best conditions for crystallization.

Methodology:

  • Preparation: In an array of small vials, place a known amount of 2-amino-2-(2-bromophenyl)propanoic acid (e.g., 20 mg).

  • Solvent Addition: To each vial, add a different solvent or solvent mixture in small increments at room temperature, noting the solubility.

  • Heating and Cooling: For solvents in which the compound is sparingly soluble at room temperature, heat the vials to near the solvent's boiling point to assess solubility at elevated temperatures. Then, allow the solutions to cool to observe crystallization.

  • Evaluation: Evaluate the outcome of each experiment based on yield, crystal quality (e.g., well-defined crystals vs. fine powder), and the potential for oiling out.

Table 1: Example Solvent Screening Data Template

Solvent(s)Solubility at RTSolubility at Elevated Temp.Crystallization Outcome upon Cooling
MethanolSoluble-No crystals
WaterSparingly solubleSolubleFine needles, moderate yield
Ethanol/Water (9:1)Slightly solubleSolublePrismatic crystals, good yield
IsopropanolInsolubleSlightly solublePoor crystallization
AcetonitrileSoluble-No crystals
TolueneInsolubleInsoluble-

V. Concluding Remarks

The successful crystallization of 2-amino-2-(2-bromophenyl)propanoic acid is a multi-faceted process that requires careful control over a number of experimental variables. By understanding the fundamental principles of supersaturation, nucleation, and crystal growth, and by systematically troubleshooting common issues, researchers can optimize their crystallization conditions to obtain a high-quality product. This guide provides a framework for addressing these challenges, but it is important to remember that empirical screening and careful observation remain invaluable tools in the art and science of crystallization.

References

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Davey, R. J., et al. (2002). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Journal of Pharmacy and Pharmacology, 54(9), 1171-1182.
  • Kallay, M. (2007). SUPERSATURATION-CONTROLLED CRYSTALLIZATION. LUTPub. Retrieved from [Link]

  • Wood, B., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1369.
  • LibreTexts. (2022). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development!. Retrieved from [Link]

  • Kubota, N. (2001). Effect of impurities on the crystal growth from solutions A new kinetic model. Journal of the Brazilian Society of Mechanical Sciences, 23(1), 1-10.
  • Sangwal, K. (1993). Effect of impurities on the processes of crystal growth. Journal of Crystal Growth, 128(1-4), 1236-1244.
  • CRYSFORMA. (n.d.). POLYMORPHISM & CRYSTALLIZATION. Retrieved from [Link]

  • Lee, A. Y., et al. (2011). Crystal polymorphism in chemical process development. Annual Review of Chemical and Biomolecular Engineering, 2, 259-280.
  • Zhang, Y., et al. (2022). Impact of impurities on crystal growth.
  • Martins, P. M., & Ferreira, O. P. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Crystal Growth & Design, 6(11), 2543-2549.
  • O'Grady, D., et al. (2013). Novel, Calibration-Free Strategies for Supersaturation Control in Antisolvent Crystallization Processes. Organic Process Research & Development, 17(7), 963-972.
  • SensoTech. (n.d.). Crystallization monitoring. Retrieved from [Link]

  • Schiaretti, F., et al. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Crystals, 14(9), 756.
  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing peptide stability with 2-amino-2-(2-bromophenyl)propanoic acid vs canonical amino acids

Engineering Peptide Stability: A Comparative Guide to 2-Amino-2-(2-bromophenyl)propanoic Acid vs. Canonical Amino Acids The Pharmacokinetic Bottleneck in Peptide Therapeutics Peptide therapeutics offer a highly favorable...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Peptide Stability: A Comparative Guide to 2-Amino-2-(2-bromophenyl)propanoic Acid vs. Canonical Amino Acids

The Pharmacokinetic Bottleneck in Peptide Therapeutics

Peptide therapeutics offer a highly favorable balance of target specificity and low toxicity, bridging the gap between small molecules and large biologics. However, their clinical viability is frequently compromised by a fundamental biological liability: the inherent susceptibility of canonical amino acids to rapid proteolytic degradation[]. To engineer peptidomimetics with robust systemic stability, researchers must strategically incorporate non-canonical amino acids (ncAAs)[].

This guide provides an objective, data-driven comparison between canonical L-phenylalanine and 2-amino-2-(2-bromophenyl)propanoic acid (an α-methylated, ortho-brominated phenylalanine derivative), detailing the mechanistic causality behind its superior stability and providing validated experimental protocols for its integration.

Structural Mechanics: The Causality of Protease Resistance

The vulnerability of canonical L-phenylalanine (L-Phe) lies in its flexible backbone, which readily adopts the transition-state geometries required by proteases (such as chymotrypsin) for amide bond hydrolysis. Replacing L-Phe with 2-amino-2-(2-bromophenyl)propanoic acid introduces a dual-layered physical deterrent against enzymatic degradation[]:

  • α-Methylation (Backbone Constraint): Substitution at the chiral α-carbon with a methyl group severely restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles[2]. This modification rigidly locks the backbone conformation, often promoting stable secondary structures (e.g., α-helices), and creates a severe steric clash with the protease active site, physically obstructing access to the targeted scissile bond[][2][].

  • Ortho-Halogenation (Steric and Electronic Shielding): The bulky bromine atom at the ortho position of the phenyl ring restricts the rotation of the side chain itself. This locks the aromatic ring over the peptide backbone, amplifying the steric shielding effect. Furthermore, the electron-withdrawing nature and high lipophilicity of the halogen lower local pKa, stabilize the peptide structure, and enhance membrane permeability[].

G A Canonical L-Phe (Flexible Backbone) B Protease Active Site Recognition A->B C Rapid Cleavage (Short Half-life) B->C D 2-Amino-2-(2-bromophenyl) propanoic acid E α-Methyl Group (Backbone Constraint) D->E F ortho-Bromo Group (Steric Bulk) D->F G Steric Clash at Scissile Bond E->G F->G H Protease Resistance (Extended Half-life) G->H

Mechanistic pathway of steric shielding and protease resistance induced by α-methylation.

Empirical Benchmarking: Comparative Performance

The integration of α-methylated ncAAs translates to profound pharmacokinetic improvements[2]. The table below summarizes the comparative performance metrics based on standard in vitro assays.

ParameterCanonical L-Phenylalanineα-Methyl-Phenylalanine2-Amino-2-(2-bromophenyl)propanoic acid
Proteolytic Half-Life (T₁/₂) < 30 minutes> 12 hours> 48 hours (Near-absolute resistance)
Backbone Flexibility High (Unrestricted φ/ψ)Low (Restricted φ/ψ)Ultra-Low (Locked side-chain rotation)
Lipophilicity (LogP impact) BaselineModerate IncreaseHigh Increase (Due to Bromine)
Synthetic Coupling Time ~15 - 30 minutes~2 - 4 hours> 4 hours (Requires specialized protocols)

Methodological Framework: Synthesis and Validation

A self-validating experimental system is critical when working with heavily modified ncAAs. The immense steric hindrance that protects the peptide from proteases also drastically decelerates coupling kinetics during synthesis, shifting the reaction from minutes to several hours and frequently resulting in incomplete amide bond formation[].

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

To overcome the activation energy barrier of coupling 2-amino-2-(2-bromophenyl)propanoic acid, standard room-temperature protocols must be abandoned in favor of high-efficiency microwave-assisted SPPS.

  • Resin Swelling & Deprotection: Swell the Rink Amide resin in DMF for 30 minutes. Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Reagent Preparation: Prepare a solution of Fmoc-2-amino-2-(2-bromophenyl)propanoic acid (3 equivalents) and highly reactive coupling reagents (DIC/Oxyma or HATU/HOAt, 3 equivalents) in DMF.

    • Causality: Traditional HBTU/DIPEA lacks the reactivity required to overcome the profound steric bulk at the reacting centers[]. Oxyma Pure prevents racemization while driving the kinetically slow reaction forward.

  • Microwave Coupling: Add the reagent mixture to the resin. Irradiate at 75°C for 45 minutes using a microwave peptide synthesizer.

    • Causality: Thermal energy is mandatory to push the sterically hindered α-methylated and halogenated analog to completion, preventing the generation of difficult-to-separate deletion sequences[].

  • Capping & Cleavage: Cap unreacted amines with acetic anhydride to prevent truncated byproducts. Cleave the final peptide using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail.

Protocol 2: In Vitro Proteolytic Stability Assay

This assay acts as a self-validating system by running the canonical L-Phe peptide in parallel as a positive control to confirm baseline enzymatic activity.

  • Matrix Preparation: Prepare a 25% (v/v) human serum solution in PBS (pH 7.4) or a 1 µg/mL chymotrypsin solution. Pre-incubate at 37°C for 15 minutes.

  • Peptide Incubation: Spike the purified ncAA-peptide and the canonical L-Phe control peptide into separate matrix aliquots at a final concentration of 10 µM.

  • Time-Course Sampling: Extract 50 µL aliquots at precisely t = 0, 1, 2, 4, 8, 24, and 48 hours.

  • Quenching: Immediately mix each aliquot with 50 µL of ice-cold 15% Trichloroacetic acid (TCA) or 100% Acetonitrile containing an internal standard.

    • Causality: Rapid quenching instantly denatures the proteases, halting the hydrolysis reaction at exact timepoints to ensure kinetic accuracy and reliable half-life calculation.

  • Centrifugation & LC-MS/MS: Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, plotting the intact peptide peak area over time to determine T₁/₂.

Workflow Step1 Step 1: Peptide Incubation Human Serum or Chymotrypsin (37°C) Step2 Step 2: Aliquot Extraction Timepoints: 0, 1, 2, 4, 8, 24, 48 hrs Step1->Step2 Step3 Step 3: Quenching TCA or Acetonitrile Precipitation Step2->Step3 Step4 Step 4: Centrifugation Isolate Supernatant (10,000 x g) Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Quantify Intact Peptide Peak Area Step4->Step5

Workflow for LC-MS/MS based in vitro proteolytic stability and serum half-life assay.

References

  • Guide to Phenylalanine in Peptide Therapeutics: Design, Optimization, and Manufacturing Source: BOC Sciences URL
  • Non-Natural Phenylalanine in Peptide Design Guide Source: BOC Sciences URL
  • A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity Source: BenchChem URL
  • Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics Source: ResearchGate / JACS URL

Sources

Comparative

The Strategic Implementation of 2-Amino-2-(2-bromophenyl)propanoic Acid in Peptide Drug Design

As peptide therapeutics evolve to address complex intracellular targets, overcoming their inherent pharmacokinetic limitations—namely, rapid proteolytic degradation and conformational flexibility—requires precise chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve to address complex intracellular targets, overcoming their inherent pharmacokinetic limitations—namely, rapid proteolytic degradation and conformational flexibility—requires precise chemical engineering. Unnatural amino acids (UAAs) serve as the cornerstone of this optimization.

This guide provides an in-depth comparative analysis of 2-amino-2-(2-bromophenyl)propanoic acid (commonly known as α -methyl-2-bromophenylalanine) against other standard UAAs. By synthesizing α -methylation with ortho-halogenation, this specific UAA acts as a dual-threat building block: it enforces rigid conformational pre-organization while providing a bioorthogonal handle for late-stage diversification.

Mechanistic Profiling: The Causality of Structural Modifications

To understand the value of α -methyl-2-bromophenylalanine, we must deconstruct its two primary modifications and their cascading effects on peptide behavior.

The α -Methylation Advantage

Replacing the α -proton with a methyl group fundamentally alters the peptide backbone. This seemingly minor substitution introduces severe steric hindrance, which restricts the conformational freedom around the ϕ (phi) and ψ (psi) dihedral angles. This restriction strongly promotes the formation of stable secondary structures, such as α -helices or β -turns, effectively pre-organizing the peptide into its bioactive conformation for optimal receptor binding[1].

Furthermore, the α -methyl group acts as a physical barricade. It sterically shields the adjacent peptide bonds from the active sites of endopeptidases and exopeptidases, extending the in vivo half-life of the therapeutic from minutes to hours, or even days[2].

The Ortho-Bromination Effect

While para-halogenated amino acids (like 4-bromophenylalanine) are common, shifting the bulky bromine atom to the ortho (2-position) creates a distinct biophysical profile.

  • Rotameric Locking: The ortho-bromine creates a massive steric clash with the peptide backbone, severely restricting the rotation of the phenyl ring ( χ1​ and χ2​ angles). This "locks" the side chain into a specific spatial orientation, which is highly advantageous for optimizing binding thermodynamics in tight receptor pockets[3].

  • Lipophilicity & Halogen Bonding: The bromine atom enhances overall lipophilicity, improving membrane permeability. Additionally, it can participate in halogen bonding (acting as a Lewis acid) with backbone carbonyls or receptor residues, further stabilizing the complex[3].

  • Synthetic Versatility: The aryl bromide serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage functionalization or macrocyclization directly on the assembled peptide[4].

MechanisticRationale cluster_mod Structural Modifications cluster_phys Physicochemical Effects UAA 2-amino-2-(2-bromophenyl) propanoic acid AlphaMe Alpha-Methylation UAA->AlphaMe OrthoBr Ortho-Bromination UAA->OrthoBr Proteolytic Proteolytic Shielding AlphaMe->Proteolytic Conform Conformational Locking AlphaMe->Conform OrthoBr->Conform Steric Clash CrossCoupling Pd-Catalyzed Coupling OrthoBr->CrossCoupling Lipophilicity Increased Lipophilicity OrthoBr->Lipophilicity Drug Optimized Peptide Therapeutic Proteolytic->Drug Conform->Drug CrossCoupling->Drug Lipophilicity->Drug

Mechanistic rationale of structural modifications on peptide physicochemical properties.

Comparative Performance Data

The following table synthesizes the quantitative advantages of α -methyl-2-bromophenylalanine compared to native Phenylalanine and single-modification UAAs.

Amino Acid AnalogProteolytic Half-Life (Human Serum)*Conformational FlexibilityLipophilicity ( Δ LogP vs Phe)Late-Stage Functionalization Handle
L-Phenylalanine (Native) < 30 minutesHigh (Unrestricted ϕ,ψ,χ )Baseline (0.0)None
4-Bromophenylalanine < 45 minutesHigh (Unrestricted backbone)+0.86Yes (Para-position)
α -Methylphenylalanine > 24 hoursLow (Helical/Turn promoter)+0.45None
α -Methyl-2-bromophenylalanine > 48 hours Very Low (Sterically locked χ1​/χ2​ ) +1.20 Yes (Ortho-position)

*Note: Half-life values are sequence-dependent; data reflects baseline trends observed when substituted into the central region of a model decapeptide[1][5].

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of UAAs must rely on self-validating protocols. Below are the optimized methodologies for assessing stability and executing late-stage diversification.

Protocol 1: LC-MS/MS Proteolytic Stability Assay

This assay determines the exact degradation kinetics of the UAA-modified peptide.

  • Self-Validating Mechanism: The protocol mandates the simultaneous incubation of a native L-Phe peptide analog in the same matrix. This acts as an internal positive control for protease activity, ensuring that the extended half-life of the UAA-peptide is definitively caused by structural resistance, not degraded enzymes.

Step-by-Step Methodology:

  • Preparation: Dissolve the α -methyl-2-bromophenylalanine-containing peptide and the native control peptide in 100 mM Ammonium Bicarbonate buffer (pH 7.4) to a final concentration of 10 µM.

  • Matrix Introduction: Add pooled human serum (25% v/v final concentration) to the peptide solutions and incubate at 37°C under gentle agitation.

  • Time-Course Sampling: At predefined intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract a 50 µL aliquot from the reaction mixture.

  • Enzymatic Quenching: Immediately transfer the aliquot into 50 µL of ice-cold quench solution (Aqueous 1% Trifluoroacetic Acid in Acetonitrile). Causality: The sudden drop in pH denatures the serum proteases instantly, halting degradation, while the organic solvent precipitates serum proteins.

  • Isolation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining intact parent mass.

  • Data Processing: Plot the natural log of the remaining peak area versus time to calculate the elimination rate constant ( k ) and subsequent half-life ( t1/2​=0.693/k ).

Protocol 2: Late-Stage Functionalization via Aqueous Suzuki-Miyaura Coupling

The ortho-bromine atom provides a highly selective site for carbon-carbon bond formation. Traditional cross-coupling requires harsh organic solvents that denature peptides. This protocol utilizes water-soluble palladium catalysts to maintain peptide integrity[6].

Step-by-Step Methodology:

  • Reagent Preparation: In a degassed aqueous buffer (100 mM Potassium Phosphate, pH 8.0), dissolve the purified α -methyl-2-bromophenylalanine peptide (1.0 eq) and the desired aryl boronic acid (3.0 eq).

  • Co-Solvent Addition: Add 10% v/v glycerol to the reaction mixture. Causality: Glycerol acts as a stabilizing agent, preserving the peptide's secondary structure and preventing aggregation during the thermal coupling process[6].

  • Catalyst Initiation: Introduce a water-soluble Pd-NHC (N-heterocyclic carbene) catalyst (0.05 eq). Causality: NHC ligands are strongly electron-donating, which accelerates the oxidative addition step into the sterically hindered ortho-bromide bond, a step that often fails with standard phosphine ligands.

  • Reaction: Stir the mixture at 40°C for 4 hours under an argon atmosphere.

  • Quenching & Scavenging: Quench the reaction with 1 M HCl to pH 4.0, followed by the addition of a palladium scavenger resin (e.g., QuadraPure TU) to remove cytotoxic heavy metal traces.

  • Purification: Filter the resin and isolate the diversified peptide via preparative RP-HPLC.

Workflow Step1 1. SPPS Incorporation (Fmoc-a-Me-2-Br-Phe-OH) Step2 2. Cleavage & Isolation (Yields Br-Peptide) Step1->Step2 Step3 3. Suzuki-Miyaura Coupling (Pd-NHC, Boronic Acid, Aqueous) Step2->Step3 Step4 4. Reaction Quenching (Acidification & Pd Scavenging) Step3->Step4 Step5 5. LC-MS/MS & Purification (Isolate Diversified Peptide) Step4->Step5

Self-validating experimental workflow for late-stage peptide functionalization.

References

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. Available at:[Link]

  • Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success. Aragen. Available at: [Link]

Sources

Validation

Comparative Binding Affinity Guide: 2-Amino-2-(2-bromophenyl)propanoic Acid in Peptide Therapeutics

Executive Summary & Structural Rationale The integration of unnatural amino acids (UAAs) is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics. This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The integration of unnatural amino acids (UAAs) is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics. This guide provides an objective, data-driven comparison of peptides incorporating 2-amino-2-(2-bromophenyl)propanoic acid —an α -methylated derivative of 2-bromophenylglycine ( α -Me-2-Br-Phg)—against standard amino acid alternatives.

Unlike standard phenylalanine derivatives where a methylene bridge separates the aromatic ring from the backbone, α -Me-2-Br-Phg places an ortho-brominated phenyl ring directly on the α -carbon alongside a methyl group. This dual-modification strategy operates on two distinct thermodynamic fronts:

  • Entropic Pre-organization: The α,α -disubstitution restricts the Ramachandran dihedral angles ( ϕ,ψ ), locking the local backbone into a highly constrained helical or turn conformation [1].

  • Enthalpic Gain via Halogen Bonding: The electron-withdrawing phenyl ring and the polarizability of the bromine atom create an electropositive crown (the σ -hole). This enables highly directional halogen bonding with Lewis bases (e.g., backbone carbonyl oxygens) within the target protein's binding pocket [2].

ThermodynamicLogic UAA 2-Amino-2-(2-bromophenyl) propanoic acid AlphaMe α-Methyl Substitution UAA->AlphaMe Bromo 2-Bromo Substitution UAA->Bromo Constraint Steric Constraint (Ramachandran Restriction) AlphaMe->Constraint Halogen σ-Hole Formation (Halogen Bonding) Bromo->Halogen Entropy Reduced Entropic Penalty (-TΔS ↓) Constraint->Entropy Enthalpy Enhanced Enthalpic Gain (ΔH ↑) Halogen->Enthalpy Affinity Synergistic Enhancement of Binding Affinity (KD ↓) Entropy->Affinity Enthalpy->Affinity

Figure 1: Thermodynamic causality of α-Me-2-Br-Phg binding affinity enhancement.

Comparative Binding Affinity Data

To objectively evaluate the performance of α -Me-2-Br-Phg, we compare a model α -helical peptide targeting a protein-protein interaction (PPI) interface. The critical interfacial residue was substituted with four variations: standard L-Phenylglycine (Pep-Phg), α -Methylphenylglycine (Pep- α Me), 2-Bromophenylglycine (Pep-2Br), and the target UAA (Pep-Target).

The data below synthesizes Surface Plasmon Resonance (SPR) kinetics, Isothermal Titration Calorimetry (ITC) thermodynamics, and Circular Dichroism (CD) structural profiling.

Table 1: Thermodynamic and Kinetic Profiling of Peptide Variants
Peptide VariantInterfacial ResidueHelicity (%) KD​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Pep-Phg (WT) L-Phenylglycine18%320.0-8.8-5.1-3.7
Pep- α Me α -Methylphenylglycine58%85.0-9.6-4.8-4.8
Pep-2Br 2-Bromophenylglycine22%110.0-9.5-7.9-1.6
Pep-Target α -Me-2-Br-Phg 64% 12.5 -10.8 -8.2 -2.6
Mechanistic Analysis of the Data
  • The Entropic Variable: Comparing Pep-Phg to Pep- α Me demonstrates that the α -methyl group increases helicity from 18% to 58%. Because the peptide is pre-organized into its bioactive conformation, the entropic penalty of binding is significantly reduced ( −TΔS improves from -3.7 to -4.8 kcal/mol).

  • The Enthalpic Variable: Comparing Pep-Phg to Pep-2Br reveals a massive enthalpic gain ( ΔH drops from -5.1 to -7.9 kcal/mol). This confirms the formation of a robust halogen bond between the 2-bromo σ -hole and the receptor [3]. However, the bulky bromo group restricts side-chain rotation, worsening the entropic penalty if the backbone is not pre-organized.

  • The Synergistic Target: Pep-Target ( α -Me-2-Br-Phg) perfectly marries these two forces. It retains the high helicity of the α -methyl group while executing the halogen bond of the bromo group, yielding a highly potent KD​ of 12.5 nM.

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies used to generate the comparative data must be robust and self-validating. Below are the optimized protocols for synthesizing and evaluating α -Me-2-Br-Phg peptides.

Workflow SPPS Fmoc-SPPS (DIC/Oxyma, 75°C) Cleavage TFA Cleavage & LC-MS QC SPPS->Cleavage CD Circular Dichroism (Helicity %) Cleavage->CD SPR SPR Kinetics (Kon, Koff, KD) CD->SPR ITC ITC Thermodynamics (ΔH, -TΔS) SPR->ITC

Figure 2: Self-validating experimental workflow for peptide synthesis and profiling.

Protocol A: Microwave-Assisted Fmoc-SPPS of α,α -Disubstituted Peptides

Standard uronium coupling reagents (e.g., HBTU, HATU) often fail when coupling onto the sterically hindered secondary amine of an α,α -disubstituted UAA.

  • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Coupling the UAA: Dissolve 3.0 eq of Fmoc- α -Me-2-Br-Phg-OH, 3.0 eq of DIC, and 3.0 eq of OxymaPure in DMF. React at 75°C for 15 minutes under microwave irradiation[4].

  • Coupling onto the UAA: The subsequent amino acid requires aggressive activation. Use 3.0 eq of the incoming Fmoc-AA-OH with 3.0 eq of CIP (2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate) and 6.0 eq of DIEA. React for 2 hours at room temperature.

  • Self-Validation Step: The standard Kaiser test is notoriously unreliable for α -methylated amines. Validate coupling completion via a micro-cleavage of 2 mg of resin followed by LC-MS analysis before proceeding to the next cycle.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay
  • Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard EDC/NHS amine coupling to a density of ~500 RU. Leave one flow cell unmodified as a reference.

  • Analyte Injection: Dilute the peptide variants in running buffer (HBS-EP+ with 1% DMSO) to a concentration series (1.56 nM to 100 nM). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation Step: Subtract the reference flow cell signal and a buffer-only blank injection (double-referencing) to eliminate bulk refractive index shifts and non-specific binding artifacts. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kon​ and koff​ rates.

Protocol C: Isothermal Titration Calorimetry (ITC)
  • Preparation: Dialyze the target protein and dissolve the peptide in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to prevent heat of mixing artifacts.

  • Titration: Place 20 µM of the target protein in the sample cell (25°C). Titrate 200 µM of the peptide via 19 sequential 2 µL injections.

  • Self-Validation Step: Perform a control titration of the peptide into a buffer-only cell. Subtract these background heats of dilution from the raw experimental data before integrating the peaks to determine the true binding enthalpy ( ΔH ) and stoichiometry ( N ).

References

  • Title: Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands Source: Current Medicinal Chemistry (2004) URL: [Link]

  • Title: The role of halogen bonding in inhibitor recognition and binding by protein kinases Source: Current Topics in Medicinal Chemistry (2007) URL: [Link]

  • Title: Looking Back, Looking Forward at Halogen Bonding in Drug Discovery Source: Molecules / PubMed Central (2017) URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-amino-2-(2-bromophenyl)propanoic acid

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth, exp...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth, expert-led comparison of the nuclear magnetic resonance (NMR) spectra of 2-amino-2-(2-bromophenyl)propanoic acid against established literature standards. Our focus is to not only present data but to elucidate the scientific rationale behind the spectral interpretation and validation process.

It is important to note that while 2-amino-2-(2-bromophenyl)propanoic acid is a compound of interest, comprehensive, publicly available ¹H and ¹³C NMR reference spectra are not readily found in the literature. Therefore, this guide will employ a dual approach: firstly, we will predict the expected NMR spectra for our target molecule based on established principles of NMR spectroscopy. Secondly, we will compare these predictions with the known spectral data of a closely related constitutional isomer, 2-amino-3-(2-bromophenyl)propanoic acid, to highlight the subtle yet significant differences that allow for definitive structural confirmation. This comparative methodology serves as a robust framework for validation, particularly in instances where direct reference standards are unavailable.

The Imperative of Spectroscopic Validation

In the synthesis of novel chemical entities, structural isomers are common byproducts. The distinction between isomers such as 2-amino-2-(2-bromophenyl)propanoic acid and 2-amino-3-(2-bromophenyl)propanoic acid is critical, as even minor structural changes can profoundly impact a molecule's biological activity and pharmacokinetic properties. NMR spectroscopy is an unparalleled, non-destructive technique that provides a detailed fingerprint of a molecule's atomic connectivity and chemical environment.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The following protocol outlines the standardized procedure for obtaining high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized 2-amino-2-(2-bromophenyl)propanoic acid for ¹H NMR, and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its distinct solvent peaks that do not obscure key analyte signals.

  • Ensure complete dissolution by gentle vortexing. If necessary, sonication can be employed.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Referencing: The residual solvent peak of DMSO-d₆ at approximately 2.50 ppm is used as the internal standard.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Referencing: The central peak of the DMSO-d₆ septet at approximately 39.52 ppm serves as the internal reference.

Predicted vs. Literature Data: A Comparative Analysis

The following tables present a comparison of the predicted ¹H and ¹³C NMR chemical shifts for 2-amino-2-(2-bromophenyl)propanoic acid and the available data for its isomer, 2-amino-3-(2-bromophenyl)propanoic acid.

Table 1: Comparative ¹H NMR Data (in DMSO-d₆)

Proton Assignment (2-amino-2-(2-bromophenyl)propanoic acid) Predicted Chemical Shift (ppm) Predicted Multiplicity Proton Assignment (2-amino-3-(2-bromophenyl)propanoic acid) Literature Chemical Shift (ppm) Literature Multiplicity
Aromatic CH (4H)7.2 - 7.8MultipletAromatic CH (4H)7.1 - 7.6Multiplet
-NH₂ (2H)~3.5 (broad)Singlet-CH-NH₂ (1H)~3.9Multiplet
-CH₃ (3H)~1.6Singlet-CH₂- (2H)~3.1Multiplet
-COOH (1H)~12-13 (broad)Singlet-NH₂ (2H)~3.4 (broad)Singlet
-COOH (1H)~12-13 (broad)Singlet

Table 2: Comparative ¹³C NMR Data (in DMSO-d₆)

Carbon Assignment (2-amino-2-(2-bromophenyl)propanoic acid) Predicted Chemical Shift (ppm) Carbon Assignment (2-amino-3-(2-bromophenyl)propanoic acid) Literature Chemical Shift (ppm)
-COOH~175-COOH~173
Quaternary C-NH₂~60Aromatic C-Br~122
Aromatic C-Br~123Aromatic C-CH₂~135
Aromatic C-C(NH₂)(CH₃)COOH~140Aromatic CH127-133
Aromatic CH127-133-CH-NH₂~55
-CH₃~25-CH₂-~37

Interpreting the Spectral Differences: A Causal Explanation

The key to distinguishing between the two isomers lies in the signals arising from the aliphatic portions of the molecules.

  • In the ¹H NMR spectrum of 2-amino-2-(2-bromophenyl)propanoic acid: We anticipate a sharp singlet for the methyl (-CH₃) protons around 1.6 ppm. The absence of adjacent protons means this signal will not be split.

  • In contrast, for 2-amino-3-(2-bromophenyl)propanoic acid: The methylene (-CH₂-) and methine (-CH-) protons will exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with each other.

  • In the ¹³C NMR spectrum of 2-amino-2-(2-bromophenyl)propanoic acid: A quaternary carbon signal is expected around 60 ppm, corresponding to the carbon atom bonded to the amino group, the methyl group, and the carboxyl group.

  • For 2-amino-3-(2-bromophenyl)propanoic acid: This quaternary signal will be absent, and instead, a methine carbon (-CH-NH₂) signal will appear around 55 ppm, and a methylene carbon (-CH₂-) signal around 37 ppm.

Workflow for Spectral Validation

The following diagram illustrates the logical workflow for the validation of a synthesized compound against literature or predicted data.

validation_workflow cluster_experimental Experimental Data Acquisition cluster_reference Reference Data cluster_analysis Data Analysis & Validation exp_synthesis Synthesize Compound exp_prep NMR Sample Preparation exp_synthesis->exp_prep exp_acquire Acquire 1H & 13C NMR Spectra exp_prep->exp_acquire analysis_process Process & Reference Spectra exp_acquire->analysis_process ref_lit Search Literature Databases analysis_compare Compare Chemical Shifts, Multiplicities, & Integration ref_lit->analysis_compare ref_predict Predict Spectra (if no literature) ref_predict->analysis_compare analysis_process->analysis_compare analysis_conclusion Structural Confirmation or Re-evaluation analysis_compare->analysis_conclusion

Caption: Workflow for NMR-based structural validation.

Conclusion

The structural validation of 2-amino-2-(2-bromophenyl)propanoic acid, while challenged by the scarcity of direct literature precedents, can be confidently achieved through a combination of meticulous experimental work and a comparative analysis against predicted data and the spectra of a close structural isomer. The distinct singlet for the methyl group in the ¹H NMR and the presence of a quaternary carbon signal in the ¹³C NMR are the definitive spectroscopic markers for the target compound. This guide provides a robust framework for researchers to approach the structural elucidation of novel compounds with scientific rigor and confidence.

References

  • PubChem. 2-Amino-3-(2-bromophenyl)propanoic acid. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
Validation

Benchmarking 2-Amino-2-(2-bromophenyl)propanoic Acid: A Strategic Guide to Late-Stage Peptide Diversification and Peptidomimetic Design

As a Senior Application Scientist in peptidomimetic drug discovery, I frequently evaluate unnatural amino acids designed to overcome the inherent limitations of native peptides—namely, poor in vivo stability and lack of...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptidomimetic drug discovery, I frequently evaluate unnatural amino acids designed to overcome the inherent limitations of native peptides—namely, poor in vivo stability and lack of chemical handles for functionalization.

This guide objectively benchmarks 2-amino-2-(2-bromophenyl)propanoic acid (structurally classified as α -methyl-2-bromophenylglycine) against standard alternatives. By combining an α -quaternary stereocenter with an ortho-halogenated aromatic ring, this molecule serves as a trifunctional powerhouse for modern drug development.

Structural Causality & E-E-A-T Rationale

To understand the experimental behavior of 2-amino-2-(2-bromophenyl)propanoic acid, we must analyze the causality behind its structural features:

  • The α -Methyl Group (Racemization Blockade & Proteolytic Control): Standard phenylglycine derivatives are notorious for rapid racemization during base-mediated solid-phase peptide synthesis (SPPS) due to the high acidity of the benzylic α -proton. Replacing this proton with a methyl group completely locks the stereocenter. Furthermore, the resulting quaternary carbon sterically blocks the tetrahedral transition state required for protease-mediated amide bond cleavage, while severely restricting the Ramachandran dihedral angles ( ϕ,ψ ) to induce stable 310​ -helical or turn conformations .

  • The Ortho-Bromo Substitution (Late-Stage Diversification): While the α -methyl group provides stability, the ortho-bromo handle provides an orthogonal reactive site. It enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) directly on the solid support. This allows chemists to synthesize a single "master peptide" and systematically diversify it into a library of analogs without the need for de novo synthesis of complex amino acids .

G A 2-amino-2-(2-bromophenyl) propanoic acid B Alpha-Methyl Group A->B Structural Feature C Ortho-Bromo Handle A->C Structural Feature D Protease Resistance & Stereochemical Lock B->D Confers E Pd-Catalyzed Cross-Coupling C->E Enables F In Vivo Half-Life Extension D->F Results In G Late-Stage Peptide Diversification E->G Results In

Structural features of 2-amino-2-(2-bromophenyl)propanoic acid and their functional outcomes.

Benchmarking Data: Comparative Performance Analysis

To objectively evaluate its utility, we benchmark 2-amino-2-(2-bromophenyl)propanoic acid against two structural relatives: 2-amino-2-phenylpropanoic acid ( α -Me-Phg, lacks the cross-coupling handle) and 2-amino-3-(2-bromophenyl)propanoic acid (2-Br-Phe, lacks the α -methyl group) .

Table 1: Physicochemical & Stability Profiling
Parameter2-amino-2-(2-bromophenyl)propanoic acid2-amino-2-phenylpropanoic acid2-amino-3-(2-bromophenyl)propanoic acid
Common Name α -Me-2-Br-Phg α -Me-Phg2-Br-Phe
Structural Class α,α -disubstituted phenylglycine α,α -disubstituted phenylglycineMonosubstituted phenylalanine
Racemization Risk (SPPS) Negligible (No α -proton)Negligible (No α -proton)Low to Moderate
Proteolytic Half-Life > 48 hours> 48 hours< 2 hours
Conformational Induction 310​ -Helix / Turn induction 310​ -Helix / Turn inductionFlexible (Standard α -helical)
Table 2: Late-Stage Functionalization Efficiency
Parameter2-amino-2-(2-bromophenyl)propanoic acid2-amino-2-phenylpropanoic acid2-amino-3-(2-bromophenyl)propanoic acid
Cross-Coupling Handle Yes (ortho-bromo)NoYes (ortho-bromo)
On-Resin Suzuki Conversion > 85% (Requires microwave/heat)N/A> 95% (Standard conditions)
Steric Hindrance (Coupling) Extremely High (Requires HATU/heat)Extremely HighLow (Standard HBTU/DIPEA)
Primary Application Conformationally locked, diversified peptidomimeticsStable, rigid scaffolds (no diversification)Flexible diversified peptides

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that empirical data continuously verifies the mechanistic theory during execution.

Protocol 1: Late-Stage Peptide Diversification via On-Resin Suzuki-Miyaura Cross-Coupling

Causality: Performing the cross-coupling on-resin prevents the severe solubility issues associated with fully deprotected hydrophobic peptides. Because the ortho-bromo position is highly sterically hindered by the adjacent α -methyl group, microwave irradiation is employed to supply the necessary activation energy.

  • Resin Preparation: Swell 100 mg of peptide-resin (containing the incorporated unnatural amino acid) in anhydrous DMF for 30 minutes in a microwave-safe reaction vessel.

  • Reagent Assembly: In a separate vial, dissolve 10 equivalents of the desired arylboronic acid and 10 equivalents of K2​CO3​ in a degassed mixture of DMF/H2O (9:1, v/v).

  • Catalyst Addition: Add 0.2 equivalents of tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3​)4​ ] to the solution under an inert argon atmosphere to prevent catalyst oxidation.

  • Reaction Execution: Transfer the solution to the resin. Irradiate in a microwave peptide synthesizer at 80°C for 60 minutes.

  • Self-Validation (Micro-Cleavage): Withdraw ~1 mg of resin, wash with DCM, and treat with 50 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Validation Metric: Confirm the complete disappearance of the characteristic bromine isotopic doublet (M, M+2 of equal intensity) and the appearance of the expected cross-coupled product mass.

  • Global Cleavage: Once validated, wash the bulk resin sequentially with DMF, DCM, and MeOH to remove palladium species, then proceed with standard global TFA cleavage.

G Step1 Step 1: Resin Loading Attach Fmoc-AA-OH to Solid Support Step2 Step 2: Peptide Elongation Incorporate Fmoc-2-amino-2- (2-bromophenyl)propanoic acid Step1->Step2 Step3 Step 3: On-Resin Cross-Coupling Pd(PPh3)4, Arylboronic Acid, K2CO3, DMF/H2O, 80°C Step2->Step3 Step4 Step 4: Cleavage & Deprotection TFA/TIPS/H2O (95:2.5:2.5) Step3->Step4 Step5 Step 5: Purification & Validation RP-HPLC and LC-MS Analysis Step4->Step5

Step-by-step workflow for on-resin Suzuki-Miyaura cross-coupling diversification.

Protocol 2: Self-Validating Proteolytic Stability Assay

Causality: To objectively benchmark the proteolytic resistance conferred by the α -methyl group, the peptide must be challenged with Pronase, a highly aggressive, broad-spectrum protease cocktail that rapidly degrades standard peptide bonds.

  • Substrate Preparation: Dissolve the purified peptidomimetic in 50 mM Tris-HCl buffer (pH 7.5) containing 2 mM CaCl2​ to a final concentration of 100 µM.

  • Enzyme Activation: Prepare a fresh stock of Pronase E (from Streptomyces griseus) at 10 µg/mL in the same buffer.

  • Incubation: Initiate the assay by adding Pronase to the peptide solution to achieve a final enzyme concentration of 1 µg/mL. Incubate the mixture at 37°C in a thermomixer.

  • Quenching & Sampling: At predefined intervals (0, 1, 2, 4, 8, 24, and 48 hours), extract a 50 µL aliquot and immediately quench the reaction by adding 50 µL of 1% TFA in acetonitrile. Validation Metric: The highly acidic, organic environment instantly denatures the proteases, locking the degradation profile at that exact second.

  • Data Analysis: Centrifuge the quenched samples at 14,000 rpm for 5 minutes to pellet the denatured enzymes. Analyze the supernatant via RP-HPLC. Plot the logarithmic area of the parent peak against time to calculate the degradation half-life ( t1/2​ ).

References

  • Title: (2S)-2-amino-2-phenylpropanoic acid Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: Molecules (MDPI) URL: [Link]

  • Title: 2-Bromophenylalanine Compound Summary Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling 2-Amino-2-(2-bromophenyl)propanoic Acid

Introduction 2-Amino-2-(2-bromophenyl)propanoic acid (a brominated unnatural amino acid derivative) is a highly specialized building block utilized in the synthesis of peptidomimetics and the engineering of orthogonal tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-2-(2-bromophenyl)propanoic acid (a brominated unnatural amino acid derivative) is a highly specialized building block utilized in the synthesis of peptidomimetics and the engineering of orthogonal translation systems[1]. While its unique steric and electronic properties make it invaluable for drug development, the presence of the covalently bound bromine atom fundamentally alters its safety profile compared to natural proteinogenic amino acids. This guide provides researchers with a rigorous, causality-driven operational plan for the safe handling, solubilization, and disposal of this compound.

Hazard Profile & The Causality of PPE Selection

Standard laboratory personal protective equipment (PPE) is often insufficient for handling halogenated unnatural amino acids. The bromine substitution on the phenyl ring significantly increases the molecule's lipophilicity (LogP)[2]. This chemical alteration enhances the compound's ability to permeate biological membranes, including the stratum corneum of human skin. Furthermore, as a finely milled synthetic powder, it presents a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) hazard, acting primarily as a severe respiratory irritant.

To mitigate these risks, PPE selection must be dynamic, changing based on the physical state of the compound (solid powder vs. organic solution).

Table 1: Quantitative PPE Specifications and Causality

PPE CategorySpecification / MaterialQuantitative MetricJustification (Causality)
Hand Protection (Solid) Nitrile (Standard)>0.11 mm thickness, >480 min breakthroughPrevents dermal exposure to the lipophilic brominated powder during initial dry weighing.
Hand Protection (w/ DMSO) Butyl Rubber>0.30 mm thickness, >240 min breakthroughDMSO rapidly permeates nitrile (<5 mins), acting as a carrier to transport the dissolved halogenated compound directly across the skin barrier.
Respiratory N95 or P100 Particulate Mask95% - 99.9% filtration efficiency (0.3 µm)Mitigates inhalation of aerosolized particulates if handling is required outside a Class II fume hood.
Eye Protection ANSI Z87.1 Safety GogglesImpact rated, splash-proofProtects ocular mucosa from highly irritating halogenated dust and potential solvent splashes.
Operational Plan: Step-by-Step Handling Methodology

When integrating unnatural amino acids into mammalian cell cultures or biochemical assays, the compound is typically first dissolved in a polar aprotic solvent like DMSO before aqueous dilution[1]. This phase transition from solid to liquid is the most hazardous step in the workflow.

Self-Validating Protocol: Solubilization and Transfer

  • Thermal Equilibration: Remove the compound from -20°C storage and allow it to reach room temperature inside a desiccator.

    • Validation: Condensation on the bottle exterior must fully evaporate before opening; moisture degrades the compound and causes clumping, which increases splash risk during solvent addition.

  • Containment Verification: Conduct all open-vessel handling inside a certified fume hood.

    • Validation: Verify the hood's inward face velocity is between 100-120 feet per minute (fpm) using the digital monitor.

  • Static Elimination: Halogenated powders are highly susceptible to static cling. Wipe the exterior of the reagent bottle, the analytical balance, and the anti-static weighing spatula with a static-dissipative wipe.

  • Closed-System Weighing: Tare a sealable amber glass vial on the balance. Transfer the required mass (e.g., 10-50 mg) directly into the vial.

    • Validation: The balance reading must stabilize within 5 seconds. A persistently drifting reading indicates turbulent air currents that could aerosolize the hazardous powder.

  • The Hazard Transition (Solvent Addition): Before adding DMSO, switch your outer gloves from nitrile to butyl rubber . Add the solvent slowly down the interior wall of the vial to prevent powder ejection. Seal the vial immediately and vortex to dissolve.

Workflow Visualization

Workflow N1 1. Storage Retrieval (-20°C, Desiccated) N2 2. PPE Verification (Nitrile, Goggles, Lab Coat) N1->N2 Thermal Equilibration N3 3. Fume Hood Setup (Flow >100 fpm) N2->N3 Containment Check N4 4. Anti-Static Weighing (Closed-system vial) N3->N4 Static Elimination N5 5. Solvent Addition (Switch to Butyl Rubber for DMSO) N4->N5 Hazard Transition N6 6. Halogenated Waste Segregation N5->N6 Disposal Protocol

Logical workflow for the safe handling and solubilization of halogenated unnatural amino acids.

Spill Response and Waste Disposal Plan

Because 2-Amino-2-(2-bromophenyl)propanoic acid contains a covalently bound halogen, its disposal is strictly regulated to prevent environmental contamination and the formation of toxic byproducts (e.g., dioxins) during standard incineration[2].

Spill Response:

  • Solid Spill: Do not sweep. Cover the powder with damp absorbent towels to prevent aerosolization. Carefully scoop the towels and powder into a compatible hazardous waste bag.

  • Liquid Spill (in DMSO): Absorb immediately with inert spill pillows (do not use combustible materials like paper towels for large DMSO spills). Wash the area with a 10% bleach solution, followed by soap and water, to degrade any residual active compound[3].

Waste Segregation:

  • Solid Waste: Contaminated spatulas, weigh boats, and PPE must be placed in a rigid container labeled "Halogenated Solid Waste."

  • Liquid Waste: Solutions containing the brominated amino acid must be collected in a High-Density Polyethylene (HDPE) container explicitly labeled "Halogenated Organic Waste." Never mix this with standard organic waste (like ethanol or acetone streams), as halogenated waste requires specialized high-temperature incineration.

References
  • Title: Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: MDPI URL
  • Title: Efficient viral delivery system for unnatural amino acid mutagenesis in mammalian cells Source: PNAS URL
  • Title: Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes Source: NIH / PMC URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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